Product packaging for Difluoromethyl 2-fluorophenyl sulphide(Cat. No.:)

Difluoromethyl 2-fluorophenyl sulphide

Cat. No.: B8687657
M. Wt: 178.18 g/mol
InChI Key: PCKMXAFMQIGEBM-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine Chemistry

Organofluorine compounds are integral to numerous sectors, including pharmaceuticals, agrochemicals, and materials science. The carbon-fluorine bond, being one of the strongest covalent bonds in organic chemistry, imparts enhanced metabolic stability to molecules. The difluoromethyl group (CF2H) is particularly noteworthy as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. This allows for the modulation of a molecule's interactions with biological targets and can improve its pharmacokinetic profile. The presence of the sulfur atom in Difluoromethyl 2-fluorophenyl sulphide further influences its electronic properties and reactivity, making the -SCF2H moiety a valuable functional group in drug design.

Significance in Modern Synthetic Methodologies

The development of efficient and selective methods for the synthesis of organofluorine compounds is a major focus of contemporary organic chemistry. This compound and its analogues are central to the advancement of these methodologies. Research has led to a variety of reagents and techniques for the introduction of the difluoromethylthio group into organic molecules, often with a focus on late-stage functionalization, which is crucial for the rapid diversification of complex molecules in drug discovery.

Modern synthetic approaches for preparing difluoromethyl aryl sulphides include:

Nucleophilic Difluoromethylation of Thiophenols: This involves the reaction of a substituted thiophenol, such as 2-fluorothiophenol (B1332064), with a difluorocarbene precursor. Recent advancements have focused on using bench-stable and non-ozone-depleting reagents under mild conditions. nih.govacs.org

Radical Difluoromethylthiolation: Visible-light photocatalysis has emerged as a powerful tool for generating difluoromethylthiyl radicals from precursors like PhSO2SCF2H. nih.gov These radicals can then engage in reactions with aromatic compounds to form the desired C-S bond. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed reactions are being explored for the formation of the aryl-SCF2H bond, although challenges related to the stability of metal-CF2H complexes and the efficiency of transmetalation and reductive elimination steps remain active areas of research. rsc.org

The table below summarizes some of the key synthetic methods for aryl difluoromethyl sulphides.

MethodReagent/CatalystSubstrateKey Features
Nucleophilic DifluoromethylationS-(difluoromethyl)sulfonium salt / LiOHPhenols and ThiophenolsFacile, practical, good to excellent yields, broad functional group tolerance. nih.govacs.org
Radical DifluoromethylthiolationPhSO2SCF2H / Visible Light PhotocatalystArenes and HeteroarenesMetal-catalyst-free, redox-neutral, mild conditions, high regioselectivity. nih.gov
Dual Photoredox/Copper CatalysisN-fluorosulfonamides / Ru complex & Cu catalystUnactivated C(sp3)–H bondsMild conditions, broad substrate scope, functionalization of remote C-H bonds. rsc.org

Overview of Current Research Trajectories for this compound

Current research on this compound and related compounds is multifaceted, with several key areas of investigation:

Development of Novel Reagents: A significant trend is the design of new, more efficient, and user-friendly reagents for difluoromethylthiolation. This includes the development of shelf-stable electrophilic reagents and precursors for radical-based transformations. sustech.edu.cn

Expansion of Reaction Scope: Chemists are continuously working to broaden the applicability of existing methods to a wider range of substrates, including complex and biologically relevant molecules. This involves overcoming challenges associated with substrate sensitivity and functional group compatibility.

Photocatalysis and Electrosynthesis: There is a growing emphasis on the use of sustainable and green chemical methods. Visible-light photocatalysis and electrochemical approaches are being increasingly utilized to mediate difluoromethylthiolation reactions under milder and more environmentally benign conditions. rsc.orgnih.govacs.orgacs.org

Applications in Medicinal Chemistry: A major driving force for research in this area is the potential of difluoromethylthiolated compounds as therapeutic agents. Studies are focused on synthesizing libraries of these compounds for biological screening and understanding their structure-activity relationships. acs.orgnih.gov

Radiolabeling for PET Imaging: The incorporation of the fluorine-18 isotope (¹⁸F) into molecules for Positron Emission Tomography (PET) is a growing field. Research is underway to develop methods for the radiosynthesis of [¹⁸F]difluoromethyl heteroaryl-sulfones and related compounds for use as imaging agents. encyclopedia.pub

The following table highlights some recent applications and findings in the field.

Application/FindingMethodologySignificance
Late-Stage C-H DifluoromethylationRadical-mediated pathwaysAllows for the direct introduction of the CF2H group into complex molecules at a late stage of synthesis, which is highly valuable for drug discovery. rsc.org
Synthesis of [¹⁸F]Difluoromethyl Heteroaryl-SulfonesRadiosynthesis for PET imagingDevelopment of novel radiotracers for in vivo imaging, enabling better diagnosis and understanding of diseases. encyclopedia.pub
Photocatalytic Difluoromethylthiolation of AldehydesHydrogen Atom Transfer (HAT) photocatalysisProvides a mild, oxidant-free method for the synthesis of difluoromethyl thioesters, which are valuable intermediates. nih.govacs.orgacs.org
Mechanochemical SynthesisSolvent-free ball millingOffers a more sustainable and efficient alternative to traditional solvent-based synthesis for the difluoromethylation of thiophenols. bohrium.comresearchgate.net

Emerging Frontiers and Knowledge Gaps in this compound Studies

Despite significant progress, several challenges and opportunities remain in the field of this compound research, defining the emerging frontiers and knowledge gaps:

Stereoselective Synthesis: The development of methods for the stereoselective introduction of the difluoromethylthio group, particularly for the creation of chiral centers, is still in its early stages and represents a significant challenge. rsc.orgrsc.org Achieving high levels of enantioselectivity in these transformations is a key goal for the synthesis of single-enantiomer drugs. rsc.org

Mechanistic Understanding: A deeper understanding of the mechanisms of many difluoromethylthiolation reactions is needed to optimize reaction conditions and expand their scope. This includes detailed computational and experimental studies of reaction intermediates and transition states. rsc.org

Development of Greener Methodologies: While progress has been made with photocatalysis and mechanochemistry, there is a continued need for more sustainable synthetic methods that reduce waste, use less hazardous reagents, and operate under milder conditions. datainsightsmarket.com

Biocatalysis: The use of enzymes to catalyze the formation of carbon-fluorine bonds is a nascent but promising area. Exploring biocatalytic approaches for the synthesis of this compound could offer highly selective and environmentally friendly alternatives to traditional chemical methods.

Late-Stage Functionalization of Biomacromolecules: A major frontier is the application of difluoromethylation and difluoromethylthiolation reactions to large biomolecules such as peptides and proteins. rsc.orgnih.gov This would enable the site-selective modification of these complex structures for therapeutic and diagnostic purposes. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3S B8687657 Difluoromethyl 2-fluorophenyl sulphide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F3S

Molecular Weight

178.18 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-2-fluorobenzene

InChI

InChI=1S/C7H5F3S/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H

InChI Key

PCKMXAFMQIGEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)SC(F)F

Origin of Product

United States

Synthetic Methodologies for Difluoromethyl 2 Fluorophenyl Sulphide

Strategies for Carbon-Sulfur Bond Formation in Difluoromethyl 2-fluorophenyl sulphide

The construction of the C-S bond in this compound can be approached through several distinct chemical pathways, including nucleophilic, electrophilic, radical, and metal-catalyzed reactions.

Nucleophilic Sulfenylation Approaches

Nucleophilic sulfenylation typically involves the reaction of a nucleophilic sulfur species with an electrophilic difluoromethyl source. In the context of synthesizing this compound, this would involve a derivative of 2-fluorothiophenol (B1332064) acting as the nucleophile.

One common strategy is the reaction of an alkali metal salt of 2-fluorothiophenol with a difluoromethyl halide, such as chlorodifluoromethane (B1668795) or bromodifluoromethane. The thiolate, being a soft nucleophile, readily displaces the halide from the difluoromethyl group.

ReactantsReagents/ConditionsProductGeneral Yields
2-FluorothiophenolBase (e.g., NaOH, K₂CO₃), Difluoromethyl halide (e.g., CHF₂Cl)This compoundModerate to Good

Challenges in this approach can include the over-alkylation of the sulfur and the potential for side reactions due to the basic conditions. The choice of solvent and temperature is critical to optimize the yield of the desired product.

Electrophilic Difluoromethylation Strategies

In this approach, a nucleophilic difluoromethyl species reacts with an electrophilic sulfur source derived from 2-fluorobenzene. A common method involves the generation of a difluoromethyl anion or its synthetic equivalent, which then attacks a sulfenyl halide or a similar electrophilic sulfur compound.

The generation of the difluoromethyl anion can be challenging due to its instability. Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) can serve as a source of the difluoromethyl nucleophile upon activation with a fluoride (B91410) source. acs.org This nucleophile can then react with an electrophilic sulfur species like 2-fluorophenylsulfenyl chloride.

Nucleophilic CF₂H SourceElectrophilic Sulfur SourceActivator/ConditionsProduct
TMSCF₂H2-Fluorophenylsulfenyl chlorideFluoride source (e.g., TBAF), aprotic solventThis compound

This method offers an alternative to nucleophilic sulfenylation and can be advantageous when the corresponding thiolate is difficult to handle or prone to side reactions.

Radical Mediated Coupling Reactions

Radical-based methods offer a powerful tool for the formation of C-S bonds under neutral conditions, which can be beneficial for substrates with sensitive functional groups. acs.org The general strategy involves the generation of a difluoromethyl radical, which is then trapped by a suitable sulfur-containing partner.

One approach is the reaction of a difluoromethyl radical precursor, such as iododifluoromethane (CHF₂I) or difluoromethyl phenyl sulfone derivatives, with 2-fluorothiophenol or a related derivative. acs.orgsioc.ac.cn The reaction is typically initiated by a radical initiator like AIBN or by photoredox catalysis. sioc.ac.cn

Radical SourceSulfur SourceInitiator/ConditionsProduct
CHF₂I2-FluorothiophenolAIBN, heat or lightThis compound
PhSO₂CF₂I2-FluorothiophenolEt₃B/airThis compound

These reactions often proceed with high efficiency and can tolerate a wide range of functional groups. acs.org The regioselectivity is generally high, with the difluoromethyl radical adding specifically to the sulfur atom.

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal catalysis has become a cornerstone of modern organic synthesis, and it provides efficient routes for the formation of aryl sulfides. nih.govresearchgate.netmdpi.com In the synthesis of this compound, a cross-coupling reaction would typically involve a 2-fluorophenyl halide or pseudohalide and a difluoromethylthiolate source, or vice versa.

Palladium and copper are the most commonly used metals for C-S cross-coupling reactions. nih.govmdpi.com For example, the palladium-catalyzed coupling of 2-fluorophenyl iodide with a difluoromethylthiolate salt, in the presence of a suitable phosphine (B1218219) ligand and a base, can afford the desired product in high yield.

Aryl SourceSulfur SourceCatalyst/Ligand/BaseProduct
2-Fluorophenyl iodideNaSCF₂HPd(dba)₂, Xantphos, Cs₂CO₃This compound
2-FluorothiophenolDifluoromethyl bromideCuI, L-proline, K₂CO₃This compound

These methods are highly versatile and allow for the coupling of a wide range of substrates. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions such as catalyst deactivation by the sulfur compounds. nih.gov

Precursor Design and Synthesis for this compound

The successful synthesis of the target compound relies on the availability of key precursors, particularly the fluorinated building blocks.

Preparation of Fluorinated Building Blocks

Difluoromethylating Agents:

Chlorodifluoromethane (CHF₂Cl): A widely available and relatively inexpensive reagent, often used as a source of the difluoromethyl group in nucleophilic substitution reactions.

(Difluoromethyl)trimethylsilane (TMSCF₂H): Prepared from the reaction of bromotrifluoromethane (B1217167) with a reducing agent and trimethylsilyl (B98337) chloride. It serves as a versatile nucleophilic difluoromethylating agent. acs.org

Iododifluoromethane (CHF₂I): A common precursor for the generation of the difluoromethyl radical. acs.org

Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): This and related sulfones can serve as precursors to the difluoromethyl anion or radical. cas.cn

Fluorinated Aromatic Precursors:

2-Fluorothiophenol: This key precursor can be synthesized from 2-fluoroaniline (B146934) via diazotization followed by reaction with a sulfur source, or from 2-fluorobromobenzene via metal-halogen exchange and subsequent reaction with elemental sulfur.

2-Fluorophenylsulfenyl Chloride: Prepared by the chlorination of 2-fluorothiophenol or its disulfide.

The selection of the appropriate building blocks is dictated by the chosen synthetic route and the desired reaction conditions. tandfonline.com The development of new and efficient methods for the preparation of these fluorinated precursors continues to be an active area of research. beilstein-journals.orgnih.gov

Synthesis of Thiol and Thiolate Precursors

The primary precursor for the synthesis of this compound is 2-fluorothiophenol. The generation of its corresponding thiolate is a subsequent, typically straightforward, step.

Synthesis of 2-Fluorothiophenol

Several established methods are available for the synthesis of 2-fluorothiophenol, starting from various commercially available materials. A common and effective approach involves the reduction of 2-fluorobenzenesulfonyl chloride. This transformation can be achieved using reducing agents like zinc dust in an acidic medium. orgsyn.org

Another versatile method is the Newman-Kwart rearrangement. This procedure begins with the corresponding phenol, 2-fluorophenol, which is converted to an O-aryl dialkylthiocarbamate. The thiocarbamate is then thermally rearranged to the S-aryl isomer, which upon hydrolysis, yields the desired 2-fluorothiophenol. orgsyn.org

A comparison of these common synthetic routes is outlined below.

Starting MaterialKey Transformation(s)ReagentsAdvantagesDisadvantages
2-Fluorobenzenesulfonyl ChlorideReductionZn/H⁺, P/I₂Direct conversionAvailability of starting material may vary
2-Fluorophenol1. Thiocarbamoylation 2. Newman-Kwart Rearrangement 3. Hydrolysis1. Dialkylthiocarbamoyl chloride 2. Heat 3. KOH/Ethylene glycolGood general method for thiophenols from phenols orgsyn.orgMulti-step process
2-FluoroanilineDiazotization, followed by reaction with a sulfur sourceNaNO₂, HCl, K⁺⁻S-Alkyl dithiocarbonateAccess from readily available anilinesPotential for side reactions

Generation of 2-Fluorophenyl Thiolate

The 2-fluorophenyl thiolate anion, the active nucleophile in the subsequent difluoromethylation step, is typically generated in situ from 2-fluorothiophenol. This is achieved by deprotonation of the acidic thiol proton using a suitable base. The choice of base is critical and depends on the specific reaction conditions and the difluoromethylating agent being used. Common bases for this purpose include alkali metal hydrides (e.g., sodium hydride), alkoxides (e.g., potassium tert-butoxide), and carbonates (e.g., cesium carbonate). rsc.orgcas.cn The resulting thiolate is a potent nucleophile ready to react with an electrophilic source of the difluoromethyl group.

Optimization of Reaction Conditions for this compound Synthesis

The core of the synthesis involves the formation of the S-CF₂H bond by reacting the 2-fluorophenyl thiolate with a suitable difluoromethylating agent. The efficiency, yield, and selectivity of this reaction are highly dependent on a range of parameters that must be carefully optimized.

Solvent Effects and Reaction Media

The choice of solvent plays a pivotal role in nucleophilic substitution reactions. The solvent must solubilize the reactants, particularly the thiolate salt, but its interaction with the nucleophile can significantly modulate reactivity. libretexts.org For the synthesis of aryl difluoromethyl sulfides, polar aprotic solvents are generally preferred.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are commonly employed. cas.cnchemrevlett.comacs.org These solvents can effectively solvate the cation of the thiolate salt while leaving the anion relatively "bare" and highly nucleophilic. This typically leads to faster reaction rates compared to protic solvents. libretexts.org

Polar Protic Solvents: Solvents like water or alcohols are generally avoided. They can form strong hydrogen bonds with the thiolate anion, creating a solvent shell that stabilizes the nucleophile and increases the activation energy for the substitution reaction, thereby slowing it down. libretexts.orglibretexts.org

Research into related nucleophilic difluoromethylations has shown that solvent choice can also influence the reaction pathway, for instance, affecting the ratio of 1,2- versus 1,4-addition in reactions with α,β-unsaturated systems. cas.cn

Table 2: Influence of Solvent on Nucleophilic Difluoromethylation

SolventSolvent TypeGeneral Effect on Thiolate NucleophilicityTypical Application
DMFPolar AproticHighCommonly used for S-difluoromethylation, promotes high reactivity. acs.org
THFPolar AproticModerate to HighEffective, especially for reactions involving organometallic reagents. rsc.org
DMSOPolar AproticHighUsed in photocatalytic systems for generating CF₂H radicals. mdpi.com
MethanolPolar ProticLowGenerally avoided due to hydrogen bonding that deactivates the nucleophile. libretexts.org

Temperature and Pressure Optimization

Temperature is a critical parameter for controlling both the rate and selectivity of the reaction. While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions, such as decomposition of the difluoromethylating agent or the product.

Many modern difluoromethylation protocols are designed to operate under mild conditions, often at or below room temperature. rsc.orgacs.org This is particularly true for photocatalytic methods, which use light energy to drive the reaction at ambient temperatures. nih.gov In some stepwise synthetic approaches, high temperatures may be required for specific steps, such as decarboxylation. rsc.org The optimization process often involves screening a range of temperatures to find the ideal balance between reaction time and product yield/purity. For the reaction of 2-fluorophenyl thiolate, temperatures ranging from 0 °C to ambient temperature are typically explored first.

Pressure is generally not a significant variable unless a gaseous reagent, such as fluoroform (CHF₃), is used as the difluoromethyl source. In such cases, increasing the pressure can increase the concentration of the dissolved gas, thereby accelerating the reaction rate. rsc.org

Catalyst Selection and Loading

Catalysis is central to modern organic synthesis, and the formation of the Ar-S-CF₂H linkage is no exception. Transition metal catalysis and photocatalysis are the predominant strategies.

Transition Metal Catalysis: Copper and iron are the most common metals for catalyzing the cross-coupling of thiols with difluoromethylating agents. rsc.orgsioc.ac.cn

Copper Catalysis: Copper(I) salts, such as CuI, are frequently used to generate a difluoromethyl copper intermediate, [Cu-CF₂H], which then reacts with the aryl thiol. chemrevlett.com These reactions often proceed via a mechanism involving oxidative addition and reductive elimination.

Iron Catalysis: Iron catalysts, such as Fe(acac)₃, are an inexpensive and less toxic alternative. acs.org These reactions often proceed through radical pathways, where an iron complex initiates the formation of a difluoromethyl radical (•CF₂H), which is then trapped by the thiolate. acs.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method for generating difluoromethyl radicals from suitable precursors (e.g., difluoromethyltriphenylphosphonium triflate). nih.gov An excited photocatalyst (like Ru(bpy)₃]Cl₂ or organic dyes) engages in a single-electron transfer (SET) with the precursor to generate the •CF₂H radical, which then reacts with the thiol. mdpi.comnih.gov

Catalyst loading is a key optimization parameter. Typically, loadings in the range of 1-10 mol% are screened to ensure efficient conversion while minimizing cost and potential contamination of the product with metal residues.

Table 3: Comparison of Catalytic Systems for S-Difluoromethylation

Catalyst TypeExample CatalystTypical LoadingMechanismAdvantages
IronFe(acac)₃5-20 mol%Radical Cross-Coupling acs.orgInexpensive, low toxicity.
CopperCuI / CuBr5-10 mol%Organometallic Cross-Coupling chemrevlett.comWell-established, high efficiency.
Photocatalystfac-Ir(ppy)₃1-5 mol%Radical Generation via SET sioc.ac.cnVery mild conditions, high functional group tolerance.

Ligand Design in Catalytic Synthesis

In transition-metal-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the metal center, modulating its electronic and steric properties, and facilitating key steps in the catalytic cycle. researchgate.net

For palladium-catalyzed Negishi-type cross-couplings involving (difluoromethyl)zinc reagents, diamine ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to be effective. researchgate.netacs.org These ligands help to stabilize the zinc reagent and facilitate the transmetalation of the difluoromethyl group to the palladium center.

In copper- and nickel-catalyzed systems, a variety of ligands can be employed, including:

N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that can form robust bonds with the metal center, promoting catalyst stability and activity. rsc.org

Phosphine Ligands: The electronic and steric properties of phosphine ligands can be finely tuned to optimize the catalytic reaction.

Phenanthroline-based Ligands: These bidentate nitrogen ligands are commonly used in copper catalysis to accelerate reductive elimination.

The design and selection of the optimal ligand are often achieved through empirical screening of a library of ligands. The goal is to identify a ligand that maximizes the yield of this compound while suppressing the formation of byproducts, such as the homocoupled disulfide (2-F-Ph-S-S-Ph-F-2).

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comnumberanalytics.com The synthesis of this compound can be evaluated and improved through this lens.

Atom Economy: Catalytic methods are inherently more atom-economical than stoichiometric reactions. Cross-coupling and photocatalytic reactions, which incorporate the bulk of the difluoromethylating agent into the final product with minimal waste, are preferred. numberanalytics.com

Use of Less Hazardous Reagents: Modern difluoromethylating agents, such as difluoromethyl 2-pyridyl sulfone or phosphonium (B103445) salts, are often stable, crystalline solids that are safer to handle than gaseous or highly toxic alternatives. acs.orgnih.gov The move away from reagents like toxic tributyltin hydride for subsequent transformations is a key green improvement. acs.org

Catalysis: As discussed, the use of catalysts (especially those based on earth-abundant metals like iron) reduces the energy requirements and waste generated compared to non-catalytic routes. acs.orgnumberanalytics.com Photocatalysis, which uses visible light as a renewable energy source, is a particularly green approach. nih.gov

Sustainable Feedstocks: On a broader scale, the sustainability of organofluorine chemistry is a topic of discussion. The industry relies heavily on mined fluorospar (CaF₂) as the ultimate source of fluorine. worktribe.comacsgcipr.org Research into alternative fluorine sources is an important long-term goal for the field. acsgcipr.org

By optimizing catalyst and ligand selection, choosing safer reagents and solvents, and employing energy-efficient methods like photocatalysis, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry. numberanalytics.com

Atom Economy and Reaction Efficiency

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. For the synthesis of this compound via the difluorocarbene route from 2-fluorothiophenol and sodium chlorodifluoroacetate, the atom economy can be analyzed.

ReactantMolecular Weight ( g/mol )
2-Fluorothiophenol (C₆H₅FS)128.17
Sodium Chlorodifluoroacetate (C₂ClF₂NaO₂)152.46
Total Reactant Mass 280.63
Product Molecular Weight ( g/mol )
This compound (C₇H₅F₃S)194.18

The theoretical atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (194.18 / 280.63) x 100% ≈ 69.2%

This calculation highlights that a significant portion of the reactant mass is converted into byproducts, namely carbon dioxide and sodium chloride.

Solvent-Free and Aqueous Methodologies

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Methodologies: Mechanochemical synthesis, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), presents a promising solvent-free alternative. For the synthesis of this compound, a solid-state reaction between 2-fluorothiophenol, a solid base, and a solid difluorocarbene precursor could potentially be developed. Such methods often lead to shorter reaction times, reduced waste, and lower energy consumption.

Aqueous Methodologies: The use of water as a reaction solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. The synthesis of difluoromethyl ethers and sulfides in aqueous media has been reported. A potential aqueous synthesis of this compound could involve the reaction of 2-fluorothiophenol with a difluoromethyl source, such as difluoromethyltriflate, in the presence of a base in water. This approach would significantly improve the environmental profile of the synthesis.

Use of Renewable Feedstocks and Sustainable Catalysis

The long-term sustainability of chemical manufacturing relies on the transition from fossil fuel-based feedstocks to renewable resources. While the direct synthesis of this compound from renewable feedstocks is currently a significant challenge, research into producing key aromatic precursors from biomass is an active area. For instance, lignin, a major component of plant biomass, is a rich source of aromatic compounds that could potentially be converted into 2-fluorothiophenol through multi-step synthetic pathways.

In the context of catalysis, the development of sustainable catalysts for C-F bond formation is a key research goal. While the difluoromethylation of thiols often proceeds without a metal catalyst, other fluorination reactions can benefit from catalysis. The use of earth-abundant and non-toxic metal catalysts, or even organocatalysts, is preferred over catalysts based on rare or toxic metals. Photocatalysis, which utilizes light to drive chemical reactions, also offers a sustainable approach by potentially enabling reactions to occur under milder conditions and with higher selectivity.

Continuous Flow Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up.

Reactor Design and Process Intensification

The continuous flow synthesis of this compound, particularly via the difluorocarbene pathway, would likely involve a gas-liquid reaction system, as difluorocarbene can be generated from gaseous precursors or evolve as a gas during the reaction. The design of the reactor is critical for ensuring efficient mixing and reaction between the gas and liquid phases.

Reactor Types for Gas-Liquid Flow Chemistry:

Reactor TypeDescriptionAdvantages for this Synthesis
Tube-in-Tube Reactor Consists of a gas-permeable inner tube housed within a larger outer tube containing the liquid phase.Allows for controlled introduction of a gaseous difluorocarbene precursor into the liquid stream containing the 2-fluorothiophenolate, enhancing safety and control over stoichiometry.
Packed-Bed Reactor The reactor is filled with a solid packing material, which can be inert to increase surface area or a solid-supported catalyst/reagent.A solid-supported base or difluorocarbene precursor could be used, simplifying downstream purification.
Microreactor Features channels with sub-millimeter dimensions, leading to extremely high surface-area-to-volume ratios.Offers excellent heat and mass transfer, crucial for managing the exothermicity of fluorination reactions and ensuring rapid mixing of reactants.

Process intensification, a key principle of green engineering, aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound synthesis, process intensification could be achieved by integrating reaction and separation steps within a single continuous flow unit, or by using microreactors to achieve higher throughput in a smaller footprint.

Scale-Up Considerations and Industrial Relevance

The transition from laboratory-scale synthesis to industrial production presents several challenges. Continuous flow technology can facilitate this scale-up process. Instead of increasing the size of the reactor (scaling-up), production can be increased by running the process for longer durations or by using multiple reactors in parallel (numbering-up). This approach avoids the challenges associated with heat and mass transfer limitations in large batch reactors, making the process inherently safer and more consistent.

For the industrial synthesis of this compound, a continuous flow process would offer significant advantages in terms of safety, particularly when handling reactive intermediates like difluorocarbene. The precise control over reaction parameters afforded by flow reactors would also lead to higher product quality and more consistent yields. The potential for automation would reduce operational costs and minimize human error, making the industrial production of this valuable compound more economically viable and sustainable.

Mechanistic Investigations of Difluoromethyl 2 Fluorophenyl Sulphide Reactivity

Elucidation of Reaction Pathways Involving Difluoromethyl 2-fluorophenyl sulphide

The reaction pathways of this compound are primarily dictated by the two key reactive sites: the acidic proton of the difluoromethyl group and the aromatic fluorophenyl ring. Reactions can proceed through anionic, radical, or carbene intermediates, depending on the reagents and conditions employed.

Several mechanistic pathways can be hypothesized for the reactions of this compound, leading to a variety of proposed intermediates.

Anionic Pathway: The most common pathway involves the deprotonation of the difluoromethyl group by a base. The strong electron-withdrawing effect of the two fluorine atoms significantly acidifies the C-H bond, facilitating the formation of a (2-fluorophenylthio)difluoromethyl carbanion (Structure 1). This carbanion is a key nucleophilic intermediate that can react with various electrophiles.

Structure 1: (2-fluorophenylthio)difluoromethyl anion

Radical Pathway: Homolytic cleavage of bonds can lead to radical intermediates. For instance, electrochemical reduction or reaction with radical initiators, similar to studies on bromodifluoromethyl phenyl sulfide (B99878), could generate a (2-fluorophenylthio)difluoromethyl radical (Structure 2). beilstein-journals.org This radical can participate in addition reactions to unsaturated systems or other radical cascade processes.

Structure 2: (2-fluorophenylthio)difluoromethyl radical

Difluorocarbene Elimination: The (2-fluorophenylthio)difluoromethyl anion can be unstable under certain conditions and may undergo elimination. This decomposition can potentially lead to the formation of highly reactive difluorocarbene (:CF₂) and a 2-fluorophenylthiolate anion. beilstein-journals.org The generated difluorocarbene can then be trapped by various reagents, such as alkenes, to form difluorocyclopropanes.

The difluoromethyl (CHF₂) group is the primary driver of the compound's characteristic reactivity. Its influence stems from the profound electronic effects of the two fluorine atoms.

Enhanced Acidity: The most significant role of the CHF₂ group is the acidification of its proton. The inductive electron withdrawal by the two fluorine atoms polarizes the C-H bond, making the proton susceptible to abstraction by bases. Studies on analogous aryl difluoromethyl sulfoxides have reported pKa values in the range of 20.3–22.5 in DMSO, which is substantially more acidic than their non-fluorinated counterparts. researchgate.net A similar, potent acidifying effect is expected in this compound.

Nucleophilic Radical Character: While the trifluoromethyl radical (•CF₃) is electrophilic, the difluoromethyl radical (•CF₂H) is known to be nucleophilic. nih.gov This property dictates its reactivity in radical processes, favoring reactions with electron-deficient substrates.

Hydrogen Bond Donor: The polarized C-H bond allows the difluoromethyl group to act as a competent hydrogen bond donor. rsc.orgbohrium.com This capability can influence the molecule's solubility, conformation, and interactions with other reagents or solvents, thereby affecting reaction pathways and rates.

Inductive Electron Withdrawal: The fluorine atom on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sulfur atom to the difluoromethyl group, further increasing the acidity of the C-H bond. Consequently, deprotonation of this compound is expected to be more facile than that of its non-fluorinated analogue, difluoromethyl phenyl sulfide.

Modulation of Redox Properties: The electronic nature of the fluorophenyl ring can influence the stability of radical or ionic intermediates formed during a reaction. The electron-withdrawing fluorine atom would make oxidation of the molecule more difficult and reduction easier, potentially altering the course of redox-initiated reactions compared to the phenyl analogue.

Steric Hindrance: The presence of a fluorine atom at the ortho position introduces a degree of steric hindrance around the sulfur center. This could influence the rate of reactions that involve the approach of bulky reagents to the sulfur atom or the adjacent difluoromethyl group.

Kinetic Studies of Reactions with this compound

While specific experimental kinetic data for this compound are not extensively documented, a theoretical framework for its kinetic analysis can be established based on common reactions of analogous compounds. Such studies are fundamental to understanding reaction mechanisms and optimizing conditions.

The rate law for a reaction involving this compound must be determined experimentally. A common reaction, such as the base-mediated alkylation with an electrophile (e.g., methyl iodide), serves as a good model.

A plausible two-step mechanism would be:

Deprotonation (Slow): 2-F-PhSCF₂H + B⁻ → 2-F-PhSCF₂⁻ + BH

Nucleophilic Attack (Fast): 2-F-PhSCF₂⁻ + E⁺ → 2-F-PhSCF₂E

If the initial deprotonation is the rate-determining step, the rate law would be first-order with respect to both the sulphide and the base (B). libretexts.orgRate = k[2-F-PhSCF₂H][B]

The reaction order can be determined using the method of initial rates, as illustrated in the hypothetical data below.

Experiment[Sulphide] (mol/L)[Base] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.0 x 10⁻⁴

The temperature dependence of the rate constant is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea) and the pre-exponential factor (A).

k = A * e(-Ea/RT)

Where:

k is the rate constant.

A is the pre-exponential factor, related to collision frequency and orientation.

Ea is the activation energy.

R is the ideal gas constant.

T is the temperature in Kelvin.

The activation energy for the deprotonation of this compound is expected to be lower than that of non-fluorinated analogues due to the enhanced acidity of the C-H bond, which stabilizes the transition state. To determine Ea and A, the rate constant k would be measured at various temperatures.

Temperature (K)Rate Constant, k (L/mol·s)1/T (K⁻¹)ln(k)
2980.0150.00336-4.20
3080.0310.00325-3.47
3180.0600.00314-2.81
3280.1120.00305-2.19

By plotting ln(k) versus 1/T (an Arrhenius plot), a straight line is obtained. The slope of this line is equal to -Ea/R, and the y-intercept is ln(A). From such a plot, the key kinetic parameters that govern the reaction's sensitivity to temperature can be precisely calculated, providing deeper insight into the reaction mechanism.

Isotope Effect Studies for C-F and C-S Bond Transformations

Kinetic Isotope Effect (KIE) studies are a fundamental tool in physical organic chemistry for elucidating reaction mechanisms by determining the involvement of specific bonds in the rate-determining step of a reaction. wikipedia.orglibretexts.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. wikipedia.org This phenomenon arises primarily from the difference in zero-point vibrational energies between bonds involving the light and heavy isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org

While specific KIE studies for reactions involving this compound are not extensively documented in the reviewed literature, the principles of this method can be applied to hypothesize how its reactivity would be investigated.

Primary KIEs : A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. wikipedia.org For transformations of this compound, a significant primary KIE would be expected in several scenarios:

C-S Bond Cleavage : If the C-S bond is cleaved in the rate-determining step, a ³²S/³⁴S isotope effect would be anticipated. Measuring this small "heavy atom" isotope effect, typically between 1.02 and 1.10, can provide evidence for the timing of bond scission. libretexts.org

C-F Bond Activation : In reactions involving the cleavage of a C-F bond, a ¹²C/¹³C KIE could be measured. Such studies are crucial for understanding mechanisms of hydrodefluorination or other C-F functionalization reactions.

C-H Bond Involvement : If the hydrogen atom of the difluoromethyl group participates in the rate-limiting step (e.g., through deprotonation to form a carbanion), a large primary KIE (kH/kD typically between 2 and 8) would be observed upon substitution with deuterium (B1214612). libretexts.org

Secondary KIEs : These effects are observed when the isotopically labeled atom is not directly involved in bond-making or bond-breaking in the rate-limiting step. wikipedia.org They are generally smaller than primary KIEs but provide valuable information about changes in the transition state structure.

For example, if a reaction involving this compound proceeds through a transition state where the hybridization of the difluoromethyl carbon changes (e.g., from sp³ to sp²), a secondary KIE would be expected upon deuterium substitution (CD F₂S-Ar). This can help distinguish between different mechanistic pathways, such as Sₙ1 versus Sₙ2 type reactions at that center. wikipedia.org

The following table outlines the potential application of KIE studies to investigate the reactivity of this compound.

Isotopic SubstitutionBond Transformation ProbedExpected KIE TypeMechanistic Insight
CH F₂SAr vs. CD F₂SArC-H bond cleavage (deprotonation)PrimaryIndicates if proton abstraction is rate-limiting.
¹²C F₂SAr vs. ¹³C F₂SArC-S or C-F bond cleavagePrimaryConfirms involvement of the carbon atom in rate-limiting bond scission.
CF ₂SAr vs. C¹⁸F ₂SArC-F bond cleavagePrimaryProvides evidence for C-F activation in the rate-determining step.
CF₂³²S Ar vs. CF₂³⁴S ArC-S bond cleavagePrimaryDetermines if C-S bond breaking is part of the slowest step.

Thermodynamic Aspects of this compound Transformations

The feasibility and outcome of chemical reactions involving this compound are governed by fundamental thermodynamic principles. The changes in enthalpy, entropy, and Gibbs free energy dictate the position of equilibrium and provide insight into the energetic landscape of reaction pathways.

Enthalpy and Entropy Contributions to Reaction Favourability

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH) : The enthalpy change represents the heat absorbed or released during a reaction at constant pressure. It is primarily determined by the difference in bond energies between the reactants and products.

Exothermic Reactions (ΔH < 0) : These reactions release energy and are enthalpically favoured. They typically involve the formation of stronger bonds in the products than were present in the reactants.

Endothermic Reactions (ΔH > 0) : These reactions require an input of energy and are enthalpically disfavoured. They involve the breaking of strong bonds to form weaker ones. For this compound, key transformations would be dominated by the energies of the C-S and C-F bonds. Computational chemistry provides powerful tools to estimate the formation enthalpies and bond dissociation energies for such sulfur-containing organic compounds, offering predictions of reaction enthalpies. nih.gov

Entropy (ΔS) : The entropy change reflects the change in the degree of disorder or randomness of a system.

Positive ΔS : Reactions that increase the number of molecules or lead to greater molecular freedom (e.g., fragmentation reactions) are entropically favoured.

Negative ΔS : Reactions that decrease the number of molecules (e.g., cyclizations, associations) or restrict molecular motion are entropically disfavoured. The temperature (T) term in the Gibbs free energy equation means that the influence of entropy becomes more significant at higher temperatures. A reaction that is enthalpically unfavoured but entropically favoured may become spontaneous above a certain temperature.

Gibbs Free Energy Landscape for Reaction Pathways

A Gibbs free energy landscape, often depicted as a reaction coordinate diagram, provides a comprehensive energetic map of a chemical transformation. These profiles are typically generated using computational methods like Density Functional Theory (DFT). researchgate.net

A reaction profile for a transformation of this compound would illustrate:

Intermediates : The positions of any stable, but transient, species that are formed during the reaction. These correspond to local minima on the energy surface.

Transition States : The energy maxima that connect reactants, intermediates, and products. These represent the highest-energy points along the reaction pathway.

By mapping out the Gibbs free energy profiles for competing reaction pathways, researchers can predict which pathway is kinetically favoured (i.e., has the lowest activation energy) and which leads to the thermodynamically most stable product. researchgate.net While specific profiles for this compound are highly dependent on the particular reaction, this computational approach is essential for detailed mechanistic investigation.

Stereochemical Implications in this compound Reactions

When this compound or its derivatives are involved in reactions that create or modify stereocenters, controlling the stereochemical outcome is paramount. This is often achieved through the use of chiral auxiliaries, leading to asymmetric transformations.

Chiral Auxiliaries and Asymmetric Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. scielo.org.mxresearchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. scielo.org.mx Sulfur-containing functional groups are particularly effective as chiral auxiliaries. bioorganica.com.uanih.gov

While reactions of this compound itself are not widely reported in this context, closely related reagents have been used with great success. For instance, the nucleophilic addition of difluoromethyl-sulfur reagents to chiral imines provides a powerful method for synthesizing chiral α-difluoromethyl amines.

A notable example involves the reaction of (phenylthio)difluoromethyl)trimethylsilane (TMSCF₂SPh), a synthon for the "(PhS)CF₂⁻" anion, with chiral N-tert-butylsulfinyl imines. This reaction proceeds with excellent diastereoselectivity, demonstrating the powerful directing effect of the sulfinyl chiral auxiliary. cas.cn Similarly, chiral difluoromethyl phenyl sulfoximine (B86345) has been employed as a reagent for the highly stereoselective difluoromethylation of ketimines. semanticscholar.orgnih.govnih.gov

The table below summarizes representative results for the diastereoselective addition of difluoromethyl-sulfur reagents to chiral imines.

Imine SubstrateReagentConditionsProduct Diastereomeric Ratio (d.r.)Reference
(R)-N-tert-butylsulfinyl-4-methoxybenzaldimineTMSCF₂SPhTBAT, DMF, -40 to 20 °C98:2 cas.cn
(R)-N-tert-butylsulfinyl-2-naphthaldehyde imineTMSCF₂SPhTBAT, DMF, -40 to 20 °C98:2 cas.cn
(R)-N-tert-butylsulfinyl-2-furaldehyde imineTMSCF₂SPhTBAT, DMF, -40 to 20 °C>99:1 cas.cn
N-(1-(4-chlorophenyl)ethylidene)-TIPS-amine(S)-Difluoromethyl phenyl sulfoximineLHMDS, THF, -78 °C>20:1 semanticscholar.org
N-(1-(naphthalen-2-yl)ethylidene)-TIPS-amine(S)-Difluoromethyl phenyl sulfoximineLHMDS, THF, -78 °C>20:1 semanticscholar.org

Retention and Inversion of Configuration at Relevant Centers

The stereochemical outcome of a reaction—whether it proceeds with retention or inversion of configuration at a stereocenter—is dictated by the reaction mechanism.

Reactions at an Adjacent Prochiral Center : In the asymmetric difluoromethylation reactions described above, the stereochemistry is established by the facial selectivity of the nucleophilic attack on the imine C=N bond. The chiral auxiliary (e.g., the N-tert-butylsulfinyl group) blocks one face of the imine, forcing the incoming difluoromethyl nucleophile to attack from the less hindered face. These reactions are often rationalized using a non-chelation-controlled transition state model, where steric interactions primarily determine the direction of attack. cas.cnsemanticscholar.org The specific configuration of the newly formed stereocenter is therefore directly controlled by the configuration of the chiral auxiliary.

Reactions at a Chiral Sulfur Center : If the sulfur atom in a derivative of this compound were itself a stereocenter (e.g., in the corresponding sulfoxide), reactions directly at the sulfur atom would have distinct stereochemical consequences. The Andersen sulfoxide (B87167) synthesis is a classic example where a chiral sulfinate ester reacts with a Grignard or organolithium reagent. This nucleophilic substitution at the sulfur atom is known to proceed with a high degree of stereospecificity, resulting in complete inversion of the configuration at the sulfur center. acs.org This principle allows for the synthesis of enantiomerically pure sulfoxides from a resolved sulfinate ester precursor. Therefore, a hypothetical reaction involving nucleophilic displacement at a chiral sulfoxide derived from this compound would be expected to proceed with inversion of configuration at the sulfur atom.

Computational and Theoretical Studies of Difluoromethyl 2 Fluorophenyl Sulphide

Quantum Mechanical (QM) Calculations on Difluoromethyl 2-fluorophenyl sulphide

Quantum mechanical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density, which is a function of three spatial coordinates. This approach is computationally more efficient than many other high-level methods while often providing a high degree of accuracy.

For this compound, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles for its most stable arrangement. Key parameters that can be calculated using DFT to assess reactivity include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The selection of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results and is typically chosen based on the specific properties being investigated and validated against experimental data where available.

Table 1: Representative Global Reactivity Descriptors (Illustrative) Note: The following data is illustrative for a hypothetical DFT calculation and not actual calculated values for this compound.

ParameterSymbolFormulaHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO5.3
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO1.2
Electronegativityχ(I + A) / 23.85
Chemical Hardnessη(I - A) / 22.65
SoftnessS1 / η0.38
Electrophilicity Indexωχ² / (2η)2.79

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. These methods are generally more computationally demanding than DFT but can provide very high accuracy, often considered the "gold standard" for small to medium-sized molecules.

Common ab initio methods include:

Hartree-Fock (HF): The simplest ab initio method, which provides a good starting point but neglects electron correlation.

Møller-Plesset Perturbation Theory (e.g., MP2): This method adds corrections for electron correlation to the HF theory, offering improved accuracy for energies and geometries.

Coupled Cluster (CC) Theory (e.g., CCSD(T)): One of the most accurate and reliable methods available, it is often used to benchmark other computational techniques.

For this compound, high-accuracy single-point energy calculations using a method like CCSD(T) could be performed on a DFT-optimized geometry to obtain a highly reliable prediction of the molecule's absolute energy and relative conformational energies.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule is key to its chemical properties. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.

HOMO: Represents the region from which an electron is most likely to be donated. It is associated with the molecule's ability to act as a nucleophile. For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the phenyl ring.

LUMO: Represents the region where an electron is most likely to be accepted. It is associated with the molecule's ability to act as an electrophile. The presence of electronegative fluorine atoms would influence the position and energy of the LUMO.

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps are visual representations of the electron density distribution. They are color-coded to show regions of positive and negative electrostatic potential on the molecule's surface.

Red/Yellow regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these would be expected around the fluorine and sulfur atoms.

Blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Conformational Analysis of this compound

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds.

Energy Minimization and Conformational Isomers

The structure of this compound is not rigid. Rotation is possible around the C-S bonds, leading to different conformational isomers. Computational methods can be used to perform a systematic search for these stable conformers. This is typically done by rotating key dihedral angles (for example, the C-C-S-C dihedral angle) and performing a geometry optimization at each step to find the local energy minima on the potential energy surface.

The result of such a study would be the identification of one or more stable conformers, each with a calculated relative energy. The conformer with the lowest energy is the global minimum and represents the most stable structure of the molecule. The relative populations of these conformers at a given temperature can be predicted using the Boltzmann distribution.

Rotational Barriers and Dynamic Behavior

The transition between different conformers is not free; it requires overcoming an energy barrier known as the rotational barrier. This barrier corresponds to the energy of the transition state structure that connects two stable conformers.

Computational chemists can map the potential energy surface by performing a "relaxed scan," where a specific dihedral angle is systematically varied, and the energy is minimized with respect to all other geometric parameters at each step. The highest point on this energy profile between two minima represents the rotational energy barrier.

For this compound, the rotational barrier around the C(phenyl)-S bond would be of particular interest as it governs the dynamic behavior and the rate of interconversion between different spatial orientations of the 2-fluorophenyl ring relative to the difluoromethyl sulphide group. The height of this barrier provides insight into the flexibility of the molecule at different temperatures.

Prediction of Reactivity and Selectivity in this compound Chemistry

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules, providing insights that can guide synthetic efforts. For this compound, methods rooted in Density Functional Theory (DFT) are particularly useful for understanding its electronic structure and predicting how it will interact with other chemical species.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions are a key concept in conceptual DFT, used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.com The function f(r) measures the change in electron density at a specific point r when the total number of electrons in the system changes. wikipedia.org By condensing these values to individual atomic centers, we can rank the atoms in terms of their susceptibility to attack.

f+ : Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value points to a more electrophilic site.

f- : Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value points to a more nucleophilic site.

Global reactivity descriptors provide a general overview of the molecule's stability and reactivity. These include:

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons from the system.

Theoretical calculations for this compound would likely reveal the sulfur atom as a primary site for electrophilic attack due to its lone pairs, while the difluoromethyl group and the fluorine-substituted aromatic ring would influence the electrophilic sites.

Table 1: Hypothetical Condensed Fukui Functions and Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

Atom/Parameter f+ f- Descriptor Value (eV)
S10.1050.350HOMO Energy -7.85
C(CHF2)0.1800.050LUMO Energy -1.20
C2 (ipso-S)0.0800.110Chemical Potential (μ) -4.525
C3 (ortho-F)0.1500.090Chemical Hardness (η) 3.325
F (Aryl)0.0600.040Electrophilicity (ω) 3.08

From this hypothetical data, the sulfur atom (S1) possesses the highest f- value, identifying it as the most nucleophilic center and the most probable site for attack by electrophiles. Conversely, the carbon atom of the difluoromethyl group (C(CHF2)) and the ortho-carbon on the aromatic ring (C3) show the highest f+ values, suggesting they are the most electrophilic sites, susceptible to nucleophilic attack. The global descriptors indicate that the molecule has moderate hardness and a significant electrophilic character.

Transition State Modeling and Reaction Barrier Calculations

To understand the kinetics of a reaction, computational chemists model the transition state (TS)—the highest energy point along the reaction pathway. nih.govresearchgate.net Calculating the energy of this TS allows for the determination of the activation energy (reaction barrier), which is crucial for predicting reaction rates. nih.gov

A common reaction for a sulphide like this compound is oxidation at the sulfur atom to form a sulfoxide (B87167). Transition state modeling for this process would involve identifying the geometry of the complex formed between the sulphide and an oxidant (e.g., a peroxy acid) at the peak of the energy profile.

Table 2: Hypothetical Calculated Energy Profile for the Oxidation of this compound Calculations performed using DFT with a standard basis set.

Species Relative Energy (kcal/mol)
Reactants (Sulphide + Oxidant)0.0
Transition State (TS)+14.5
Products (Sulfoxide + Byproduct)-45.0

The data suggests a thermodynamically favorable reaction (exergonic) with a moderate activation barrier of 14.5 kcal/mol. This barrier is low enough for the reaction to proceed at a reasonable rate under standard laboratory conditions, which is consistent with the known reactivity of aryl sulfides. mdpi.com Such calculations can be invaluable for comparing the reactivity of different substrates or the efficacy of various reagents without the need for extensive experimental work. researchgate.net

Solvent Continuum Models in Computational Simulations

Reactions are typically carried out in a solvent, which can significantly influence their outcome. emorychem.science Explicitly modeling every solvent molecule is computationally expensive. wikipedia.org Solvent continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), offer an efficient alternative by treating the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgarxiv.orgq-chem.com

These models are used to calculate how the solvent stabilizes the solute, affecting its geometry, electronic properties, and reaction energetics. The polarity of the solvent can have a pronounced effect on the dipole moment and stability of polar molecules like this compound.

Table 3: Hypothetical Solvent Effects on the Properties of this compound (PCM Model)

Solvent Dielectric Constant (ε) Total Energy (Hartree) Dipole Moment (Debye)
Gas Phase1-985.123452.85
Dichloromethane8.93-985.128903.50
Methanol32.7-985.131503.95
Water78.4-985.132104.10

The hypothetical results indicate that as the solvent polarity increases, the molecule becomes more stabilized (lower total energy). This stabilization is accompanied by an increase in the molecular dipole moment, suggesting that polar solvents enhance the charge separation within the molecule. This information is critical for selecting an appropriate solvent to optimize reaction rates and selectivity.

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanical calculations are excellent for studying the electronic properties and reactivity of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their interactions with their environment. mdpi.comarxiv.org

Intermolecular Interactions and Aggregation Behavior

The fluorine atoms in this compound can participate in various non-covalent interactions, such as C–H···F hydrogen bonds and dipole-dipole interactions, which can influence its physical properties and aggregation behavior in the condensed phase. rsc.orgrsc.org MD simulations can model these interactions to predict how molecules will arrange themselves in solution or in a solid state.

By simulating a system containing many molecules of the sulphide, one can calculate the interaction energies for different molecular arrangements (dimers, trimers, etc.) to identify the most stable configurations.

Table 4: Hypothetical Interaction Energies for Dimer Configurations of this compound

Dimer Configuration Key Intermolecular Distance (Å) Interaction Energy (kcal/mol)
π-stacked (Antiparallel)Cg···Cg = 3.8-3.5
C–H···F Hydrogen BondedH(Aryl)···F(Aryl) = 2.5-2.1
S···F InteractionS···F(Aryl) = 3.2-1.8

(Cg = centroid of the aromatic ring)

The hypothetical data suggests that π-stacking interactions between the aromatic rings are the most significant stabilizing force, favoring an antiparallel arrangement. This indicates a potential for the molecules to self-assemble or aggregate in non-polar solvents or in the solid state, driven by these intermolecular forces. nih.gov

Solvation Dynamics and Transport Properties

MD simulations provide a detailed picture of how solvent molecules arrange around a solute and how the solute moves through the solvent. This is crucial for understanding properties like solubility and diffusion.

The structure of the solvation shell can be described by the Radial Distribution Function (RDF), g(r), which gives the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Transport properties, such as the self-diffusion coefficient (D), quantify the mobility of the molecule in the solvent.

Table 5: Hypothetical Transport Properties of this compound in Various Solvents at 298 K

Solvent Viscosity (cP) Calculated Self-Diffusion Coefficient (D) (x 10⁻⁵ cm²/s)
Acetonitrile (B52724)0.342.50
Methanol0.541.85
Water0.891.10

The trend in the hypothetical data is consistent with the expected inverse relationship between solvent viscosity and the diffusion coefficient. As the solvent becomes more viscous, the mobility of the this compound molecule decreases. These simulations can provide valuable, atomistically detailed insights into the solvation process and how the choice of solvent affects the dynamic behavior of the solute.

Quantitative Structure-Property Relationship (QSPR) Approaches for this compound Analogs (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.comnih.gov This approach is particularly valuable in materials science and chemical research for predicting the properties of novel compounds without the need for empirical synthesis and measurement. researchgate.net For analogs of this compound, QSPR models can be developed to predict various non-biological properties, such as spectroscopic characteristics and chemical reactivity, by analyzing a range of molecular descriptors. These descriptors, which can be topological, geometrical, or electronic in nature, quantify different aspects of the molecular structure. researchgate.net

The development of a robust QSPR model involves calculating a series of molecular descriptors for a set of known compounds and then using statistical methods, like multiple linear regression (MLR), to create a functional relationship between these descriptors and the observed property. nih.govresearchgate.net For organofluorine compounds, specific descriptors related to the number and position of fluorine atoms, as well as electronic parameters derived from quantum chemical calculations, are often crucial for building accurate predictive models. researchgate.net

Correlation of Structural Descriptors with Spectroscopic Parameters

One of the powerful applications of QSPR and computational chemistry is the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For fluorinated aromatic compounds like the analogs of this compound, ¹⁹F NMR spectroscopy is a key analytical tool. The chemical shifts (δ) in ¹⁹F NMR are highly sensitive to the electronic environment around the fluorine nucleus.

Computational methods, particularly Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method, have proven effective in accurately predicting NMR shielding tensors, which are then used to calculate chemical shifts. aps.orgresearchgate.netnih.gov Studies have shown that DFT calculations at levels like B3LYP with basis sets such as 6-31++G(d,p) can reproduce experimental chemical shifts with high fidelity. researchgate.net

In a QSPR approach, structural and electronic descriptors of a series of analogs can be correlated with their experimentally observed or DFT-calculated spectroscopic parameters. For instance, electronic descriptors such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, can be correlated with ¹⁹F NMR chemical shifts. Other relevant descriptors might include:

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Calculated parameters like atomic charges, dipole moments, and orbital energies. mdpi.com

Geometric Descriptors: Parameters such as the internuclear distance between fluorine atoms, which has been shown to correlate with fluorine-fluorine spin-spin coupling constants (J(FF)). nih.gov

A hypothetical QSPR model for predicting the ¹⁹F NMR chemical shift of the CF₂H group in a series of para-substituted this compound analogs could be established. By correlating descriptors with the chemical shift, a predictive equation can be derived.

Table 1: Illustrative Data for a QSPR Correlation of Structural Descriptors with ¹⁹F NMR Chemical Shifts of the CF₂H Group in Substituted this compound Analogs

Analog (Substituent X)Hammett Constant (σp)Calculated Dipole Moment (Debye)Predicted ¹⁹F NMR Chemical Shift (δ, ppm)
-NO₂0.784.15-88.5
-CN0.664.01-89.2
-Cl0.231.89-91.1
-H0.001.45-92.0
-CH₃-0.171.30-92.8
-OCH₃-0.271.65-93.5
-NH₂-0.661.85-94.7

Note: The data in this table are illustrative and intended to demonstrate the QSPR concept. The chemical shift values are hypothetical, based on the principle that electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (less negative δ), while electron-donating groups cause an upfield shift.

Prediction of Reactivity Parameters Based on Molecular Structure

The chemical reactivity of this compound and its analogs can be effectively modeled using computational chemistry. Frontier Molecular Orbital (FMO) theory is a cornerstone of these analyses, where the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide deep insights into a molecule's reactivity. wuxiapptec.com

DFT calculations are routinely employed to determine the energies of these orbitals (E_HOMO and E_LUMO). researchgate.net From these fundamental energies, several global reactivity descriptors can be derived to quantify and predict the chemical behavior of the molecules. chemrxiv.org

HOMO-LUMO Energy Gap (ΔE): Calculated as E_LUMO - E_HOMO, this value is a critical indicator of chemical stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from a system. chemrxiv.org

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap, while soft molecules have a small one. chemrxiv.org

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), it quantifies the molecule's polarizability. chemrxiv.org

Electrophilicity Index (ω): Calculated as μ² / 2η, this index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile. chemrxiv.org

By calculating these descriptors for a series of this compound analogs with different substituents on the 2-fluorophenyl ring, it is possible to predict how structural modifications will influence their reactivity. For example, introducing a strong electron-withdrawing group is expected to lower the LUMO energy, making the molecule a better electron acceptor (a stronger electrophile) and increasing its electrophilicity index. wuxiapptec.com

Table 2: Predicted Reactivity Parameters for this compound Analogs Based on DFT Calculations

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE, eV)Hardness (η)Electrophilicity (ω)
Difluoromethyl 2,4-dinitrophenyl sulphide-8.95-3.505.452.734.12
Difluoromethyl 2-fluoro-4-nitrophenyl sulphide-8.50-2.905.602.803.45
Difluoromethyl 2,4-difluorophenyl sulphide-8.25-1.956.303.152.61
This compound-8.10-1.706.403.202.44
Difluoromethyl 2-fluoro-4-methylphenyl sulphide-7.90-1.606.303.152.25

Note: The data in this table are hypothetical and for illustrative purposes. The values are trend-based to show how electron-withdrawing substituents (-NO₂) increase the electrophilicity and decrease the HOMO/LUMO energies compared to the parent compound or those with electron-donating groups (-CH₃).

Advanced Spectroscopic and Analytical Characterization Techniques for Difluoromethyl 2 Fluorophenyl Sulphide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Difluoromethyl 2-fluorophenyl sulphide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For a molecule such as this compound, a combination of one-dimensional and multi-dimensional NMR experiments is employed to assemble a complete structural picture.

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon frameworks of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the single proton of the difluoromethyl group. The aromatic region would display a complex multiplet pattern due to the four protons on the 2-fluorophenyl ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of both the fluorine atom and the difluoromethylthio group. The proton on the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F).

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show six distinct signals for the aromatic carbons of the 2-fluorophenyl ring and one signal for the difluoromethyl carbon. The carbon atom bonded to the fluorine (C2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The difluoromethyl carbon would appear as a triplet due to coupling with the two attached fluorine atoms (¹JC-F). For a structurally related compound, (3-(((2-Fluorophenyl)sulfonyl)methyl)bicyclo[1.1.1]pentan-1-yl)(4-methoxyphenyl)sulfane, the carbon signals of the 2-fluorophenyl group are well-documented, providing a basis for expected chemical shifts. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

Atom ¹H NMR ¹³C NMR
δ (ppm) Multiplicity
-CHF₂ ~6.5 - 7.5t
Ar-H3 ~7.1 - 7.3m
Ar-H4 ~7.3 - 7.5m
Ar-H5 ~7.2 - 7.4m
Ar-H6 ~7.5 - 7.7m
Ar-C1 --
Ar-C2 --

Given the presence of three fluorine atoms in two different chemical environments, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. This method is highly sensitive and provides direct information about the fluorine nuclei.

The spectrum is expected to show two distinct signals:

A signal corresponding to the fluorine atom on the aromatic ring (Ar-F). This signal would likely appear as a complex multiplet due to couplings with the nearby aromatic protons.

A signal for the two equivalent fluorine atoms of the difluoromethyl group (-CHF₂). This signal would appear as a doublet due to coupling with the single proton of that group (²JF-H).

In a similar compound, difluoromethylsulfinylbenzene, the two geminal fluorine atoms of the -SOCHF₂ group exhibit non-equivalence due to the chirality at the sulfur atom, appearing as a doublet of doublets. cas.cn For this compound, the two fluorine atoms of the -SCHF₂ group are expected to be chemically equivalent in an achiral solvent, leading to a simpler doublet signal.

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine Environment Predicted δ (ppm) Multiplicity Coupling Constant (J in Hz)
Ar-F -110 to -120m-
-CHF₂ -90 to -100d²JF-H ≈ 50-60

To unequivocally establish the connectivity of atoms within this compound, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal the connectivity between adjacent protons on the 2-fluorophenyl ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It would definitively link the aromatic proton signals to their corresponding carbon signals and the -CHF₂ proton to the difluoromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JC-H and ³JC-H). youtube.com HMBC is critical for piecing together the molecular fragments. For instance, it would show a correlation between the proton of the -CHF₂ group and the aromatic carbon C1, confirming the attachment of the difluoromethylthio group to the ring. It would also reveal correlations between the aromatic protons and various carbon atoms within the ring, confirming the substitution pattern.

Table 3: Predicted Key HMBC Correlations for this compound

Proton (¹H) Correlated Carbon (¹³C) Inferred Connectivity
H -CF₂C1 (Aromatic)-SCHF₂ group is attached to the phenyl ring at C1.
H 6 (Aromatic)C1, C2, C4Confirms position of H6 relative to the substituents.
H 3 (Aromatic)C1, C2, C5Confirms position of H3 relative to the substituents.

The bond between the aromatic ring and the sulfur atom (Ar-S), as well as the bond between the sulfur and the difluoromethyl carbon (S-CH), have rotational freedom. This can lead to different stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is the technique used to study these conformational changes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the signals for the individual conformers may be resolved at low temperatures (the slow-exchange regime). Analysis of the spectra at various temperatures allows for the determination of the energy barriers (ΔG‡) for bond rotation and the relative populations of the different conformers. Studies on other acyclic α-fluoro sulfur compounds have highlighted the importance of hyperconjugative interactions in dictating conformational preferences. nih.gov For this compound, DNMR could provide valuable information on the preferred orientation of the -SCHF₂ group relative to the plane of the 2-fluorophenyl ring.

Mass Spectrometry (MS) in this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy (typically to within 5 parts per million). This allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₇H₅F₃S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The calculated monoisotopic mass of C₇H₅F₃S is 194.0067. An HRMS experiment would aim to measure a mass very close to this value, thereby confirming the elemental composition and ruling out other possibilities with the same nominal mass. For example, HRMS data for 2,2-Difluoro-2-phenylthio-1-phenylethanol (C₁₄H₁₂F₂OS) showed a measured mass of 266.0575, which was in excellent agreement with the calculated mass of 266.0577, confirming its elemental formula. cas.cn This level of accuracy is essential for confirming the identity of a newly synthesized compound or for identifying an unknown substance.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₅F₃S
Calculated Monoisotopic Mass 194.0067 g/mol
Expected HRMS Result (e.g., [M+H]⁺) 195.0145 m/z

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 178.18 g/mol ), collision-induced dissociation (CID) would likely induce fragmentation at several key points in the structure.

The primary fragmentation pathways are anticipated to involve the cleavage of the C-S bonds and fragmentation of the aromatic ring. A plausible fragmentation cascade for the molecular ion (m/z 178) would involve:

Loss of the difluoromethyl radical (•CHF2): Cleavage of the S-CHF2 bond would result in the formation of a 2-fluorothiophenolate cation at m/z 127.

Loss of a difluorocarbene (:CF2): Rearrangement and subsequent loss of difluorocarbene from the molecular ion could lead to a 2-fluorothiophenol (B1332064) cation at m/z 128.

Cleavage of the Aryl-S bond: Fragmentation of the C-S bond attached to the ring would yield a difluoromethylthio radical and a 2-fluorophenyl cation at m/z 95.

Fragmentation of the aromatic ring: Subsequent fragmentation of the 2-fluorophenyl cation (m/z 95) could involve the loss of acetylene (B1199291) (C2H2) to produce a fragment at m/z 69.

These predicted pathways allow for the construction of a theoretical fragmentation pattern that can be used to identify the compound in complex mixtures.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
178 127 •CHF2 [2-Fluorothiophenolate]+
178 95 •S-CHF2 [2-Fluorophenyl]+
127 99 CO [C5H4F]+

Ionization Techniques (ESI, APCI, EI) for Molecular Ion Detection

The choice of ionization technique is critical for the successful detection of the molecular ion of this compound.

Electron Ionization (EI): As a hard ionization technique, EI would likely produce an abundant molecular ion peak (M+• at m/z 178) along with extensive fragmentation. This provides significant structural information but may result in a diminished molecular ion peak, which can be challenging for quantification.

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar to moderately polar compounds. Given the moderate polarity of the sulphide, it may be amenable to ESI, likely forming a protonated molecule [M+H]+ at m/z 179, especially in the presence of an acidic mobile phase.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, volatile compounds. It would also be an effective method for ionizing this compound, typically generating a protonated molecule [M+H]+ at m/z 179. APCI is often more robust for compounds of this nature compared to ESI.

The selection between these techniques would depend on the analytical goal, such as structural elucidation (favoring EI) or sensitive quantification (favoring ESI or APCI).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

IR and Raman spectroscopy provide valuable information regarding the functional groups present in a molecule through the analysis of its vibrational modes.

Vibrational Mode Analysis of C-F and C-S Bonds

The vibrational spectrum of this compound is expected to be characterized by absorptions corresponding to its key bonds:

C-F Bonds: The molecule contains two types of C-F bonds. The C-F bond on the aromatic ring is expected to produce a strong stretching vibration in the 1270-1230 cm⁻¹ region. The two C-F bonds in the difluoromethyl group will have symmetric and asymmetric stretching vibrations, typically appearing as strong bands in the 1150-1080 cm⁻¹ range.

C-S Bond: The aryl-S stretching vibration is generally weak to medium in intensity and is anticipated to appear in the 710-670 cm⁻¹ region of the spectrum.

Diagnostic Frequencies for Structural Features

Table 2: Predicted Diagnostic IR/Raman Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100-3050 Medium
Aromatic C=C Stretch 1590-1450 Medium-Strong
Aromatic C-F Stretch 1270-1230 Strong
Aliphatic C-F Stretch 1150-1080 Strong
Aromatic C-H Out-of-Plane Bend 800-740 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of this compound

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring.

Absorption Maxima and Molar Extinction Coefficients

The electronic spectrum is expected to be similar to that of other substituted thioanisoles. The benzene ring exhibits characteristic π → π* transitions. The sulphur atom, acting as an auxochrome, will cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity compared to unsubstituted benzene. The fluorine atom will likely have a smaller, secondary effect on the absorption maxima.

Two primary absorption bands are predicted:

A strong primary band (E2-band) around 210-230 nm.

A weaker secondary band (B-band) with fine structure around 260-280 nm. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent like hexane)

Transition Predicted λmax (nm) Predicted Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)
π → π* (E2-band) ~225 ~9,000 - 12,000

Table of Compounds

Compound Name
This compound
Thioanisole

Based on a comprehensive review of available scientific literature, it has been determined that specific experimental data for the compound "this compound" corresponding to the requested analytical characterization techniques is not publicly available. Detailed research findings on its electronic spectra, X-ray crystallographic structure, and specific chromatographic separation methods have not been published in the accessible scientific domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specified outline, which requires detailed data for the following sections:

Chromatographic Techniques for Separation and Purity Assessment of this compound

Generating content for these sections without published research would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy. While general principles of these analytical techniques as they apply to related organofluorine and sulphide compounds are well-documented, no sources provide the specific molecular geometry, bond parameters, crystal packing information, spectral shift data, or chromatographic conditions for this compound itself.

Hyphenated Techniques (GC-MS, LC-MS) for Component Analysis

The analysis of specific chemical compounds within complex mixtures requires techniques that offer both high separation power and definitive identification capabilities. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally well-suited for this purpose. chemijournal.com For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) represent the primary analytical approaches for its separation, identification, and quantification. asdlib.org These methods provide structural information and can determine the concentration of the analyte in a given sample. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. chemijournal.com Given the structure of this compound, it is expected to possess sufficient volatility and thermal stability for GC analysis. In GC-MS, the sample is first vaporized and separated into its individual components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical "fingerprint". ijarnd.com

Separation and Detection Principles: The separation in Gas Chromatography (GC) is based on the differential partitioning of analytes between a stationary phase (the column coating) and a mobile phase (an inert carrier gas, typically helium). shimadzu.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. Following separation, the mass spectrometer acts as a highly specific detector. asdlib.org Electron Ionization (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the analyte molecules, causing them to ionize and break apart into characteristic fragment ions. asdlib.org

Research Findings: While specific studies on this compound are not prevalent, analysis of related organofluorine and organosulfur compounds provides a strong basis for predicting its analytical characteristics. For instance, the analysis of fluorinated positional isomers by MS demonstrates the ability to differentiate subtle structural variations. nih.gov The fragmentation patterns are highly dependent on the molecular structure. For this compound, key fragmentation pathways in EI-MS would likely involve the cleavage of the C-S and C-F bonds.

A hypothetical GC-MS analysis would yield data similar to that presented in Table 1. The retention time is dependent on the specific column and temperature program used, while the mass spectrum is an intrinsic property of the molecule's structure. The molecular ion (M+) would be observed at m/z 192, corresponding to the molecular weight of the compound.

Table 1: Predicted GC-MS Data for this compound

ParameterValueDescription
Retention Time (t_R) 8.52 minHypothetical time taken for the analyte to pass through the GC column.
Molecular Ion [M]^+. 192 m/zThe mass-to-charge ratio of the intact molecule after ionization.
Key Fragment Ion 1 141 m/zCorresponds to the loss of the difluoromethyl group (-CHF₂).
Key Fragment Ion 2 109 m/zCorresponds to the fluorophenyl cation [C₆H₄F]^+.
Key Fragment Ion 3 83 m/zCorresponds to the difluoromethylthio cation [SCHF₂]^+.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may have lower volatility or are thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred alternative. chemijournal.com LC-MS couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection specificity of mass spectrometry. nih.gov This technique is highly versatile and can be used to analyze a wide range of compounds. chemijournal.com

Separation and Detection Principles: In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase. nih.gov After exiting the column, the eluent is introduced into the mass spectrometer. Since the analytes are in a liquid stream, an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is required to remove the solvent and generate gas-phase ions. numberanalytics.com These "soft" ionization techniques typically result in less fragmentation than EI, often yielding a prominent signal for the protonated molecule [M+H]⁺ or other adducts. numberanalytics.com

Research Findings: Tandem Mass Spectrometry (MS/MS) is frequently employed in LC-MS analyses to obtain more detailed structural information. numberanalytics.com In an MS/MS experiment, a specific ion (the precursor ion, e.g., [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. numberanalytics.com This process is invaluable for confirming the identity of a compound in a complex matrix. For this compound, the [M+H]⁺ ion at m/z 193 would be selected as the precursor. The fragmentation would likely occur at the sulfide (B99878) linkage, being the most labile bond under these conditions.

Table 2 outlines the expected data from an LC-MS/MS analysis of this compound. The retention time would depend on the specific LC column and mobile phase composition.

Table 2: Predicted LC-MS/MS Data for this compound

ParameterValueDescription
Retention Time (t_R) 5.78 minHypothetical time taken for the analyte to elute from the LC column.
Precursor Ion [M+H]^+ 193 m/zThe mass-to-charge ratio of the protonated molecule.
Product Ion 1 110 m/zCorresponds to the protonated fluorothiophenol fragment [F-C₆H₄-SH+H]^+.
Product Ion 2 83 m/zCorresponds to the difluoromethylthio cation [SCHF₂]^+.

The combination of chromatographic separation with mass spectrometric detection in both GC-MS and LC-MS provides a robust framework for the unambiguous identification and quantification of this compound in various analytical scenarios.

Applications of Difluoromethyl 2 Fluorophenyl Sulphide in Advanced Chemical Synthesis and Materials Science

Difluoromethyl 2-fluorophenyl sulphide as a Synthetic Building Block

The unique combination of functional groups in this compound makes it a valuable intermediate for constructing complex molecules. Its reactivity can be selectively targeted at the difluoromethyl group, the sulfide (B99878) linkage, or the fluorinated aromatic ring, enabling a diverse range of chemical transformations.

The introduction of fluorine-containing motifs into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials, as it can significantly alter their biological and physical properties. cas.cnwikipedia.orgnumberanalytics.com this compound serves as an effective precursor for introducing the difluoromethyl (CF2H) group, a moiety known to act as a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and bioavailability in drug candidates. cas.cnlookchem.com

The (phenylthio)difluoromethyl group can be effectively transferred to various substrates. For instance, related compounds like [difluoro(phenylthio)methyl]trimethylsilane can participate in nucleophilic difluoro(phenylthio)methylation of carbonyl compounds. acs.org Following the installation of the ArSCF2- moiety, the arylthio group can be readily removed through methods such as radical desulfenylation or an oxidation-desulfonylation sequence to yield the desired difluoromethylated product. acs.org The versatility of the (phenylsulfonyl)difluoromethyl group, an oxidized derivative, is well-documented; it can be transformed into other valuable fluorinated functionalities, including difluoromethylene (–CF2–) and difluoromethylidene (=CF2) groups. cas.cnresearchgate.net This highlights the potential of this compound as a foundational reagent for creating a wide array of advanced organofluorine compounds.

Table 1: Representative Transformations of Aryl Difluoromethyl Sulfide Analogs This table illustrates the general reactivity of the aryl difluoromethyl sulfide moiety, which is applicable to this compound.

Starting Material Class Reagent/Condition Resulting Functional Group Application
Aryl-SCF2H Oxidation (e.g., H2O2/AcOH) Aryl-SO2CF2H Precursor for difluorocarbene
Aryl-SCF2-C(OH)R1R2 Radical Desulfenylation (e.g., Bu3SnH) HCF2-C(OH)R1R2 Synthesis of difluoromethyl carbinols
Aryl-SCF2-C(OH)R1R2 Oxidation & Desulfonylation HCF2-C(OH)R1R2 Alternative to toxic tin hydrides

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The difluoromethyl group can be incorporated into aromatic systems via palladium-catalyzed Negishi cross-coupling reactions using (difluoromethyl)zinc reagents. lookchem.comnih.govresearchgate.net This suggests that this compound could be modified to generate a suitable organometallic species for such couplings.

Furthermore, nickel-catalyzed cross-electrophile coupling reactions have been developed that utilize a difluoromethyl moiety as an electrophile. researchgate.net The presence of the 2-fluorophenyl group in this compound could influence the electronic properties and reactivity of the molecule in these catalytic cycles.

Domino reactions, which involve a cascade of multiple bond-forming events in a single pot, offer an efficient pathway to complex molecular architectures. nih.gov The various reactive sites within this compound make it a potential candidate for designing novel domino sequences. For example, a reaction could be initiated at one part of the molecule, such as the sulfide, which then triggers a subsequent cyclization or coupling involving the aromatic ring or the difluoromethyl group.

Sulfur-containing heterocycles are prevalent scaffolds in many biologically active compounds and functional materials. nih.govnih.gov Aryl sulfides serve as fundamental starting materials for the synthesis of these structures. The sulfide moiety in this compound can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a reactive handle for cyclization reactions. acs.org For example, vinyl sulfides can undergo oxidative carbon-hydrogen bond cleavage to form electrophilic intermediates that couple with nucleophiles to yield sulfur-containing heterocycles like tetrahydrothiophenes. nih.gov While the subject compound is not a vinyl sulfide, analogous activation of the C-S bond or adjacent positions could facilitate pathways to fluorinated benzothiazines or other related heterocyclic systems. The presence of the difluoromethyl and fluoro substituents would impart unique properties to the resulting heterocycles.

Role in Materials Science and Specialty Chemicals

The incorporation of both fluorine and sulfur into molecular structures can lead to materials with unique and desirable properties, including thermal stability, chemical resistance, and specific optoelectronic characteristics.

Sulfur-containing polymers, such as poly(phenylene sulfide) (PPS), are high-performance thermoplastics known for their excellent thermal stability and chemical resistance. rsc.orgrsc.org this compound could potentially serve as a functionalized monomer or co-monomer in the synthesis of related polymer systems. The fluorine atoms on the aromatic ring and in the difluoromethyl group would be expected to enhance the polymer's properties, such as:

Solubility: Fluorination can increase solubility in specific solvents, aiding in polymer processing.

Dielectric Properties: The polarity induced by fluorine atoms can lower the dielectric constant, which is advantageous for microelectronics applications.

Poly(phenylene sulfide sulfone)s containing sulfonate groups have been prepared via direct polymerization of activated difluoro monomers. researchgate.net By analogy, a polymerization process involving this compound could proceed via nucleophilic aromatic substitution, where the sulfide is either retained or oxidized to a sulfone in the polymer backbone, leading to materials with precisely tunable properties.

The design of liquid crystals for display applications often relies on molecules with a rigid core, flexible terminal chains, and specific polar groups to control the dielectric anisotropy and other physical properties. mdpi.comnih.gov Fluorine substitution is a crucial tool in this field because it introduces strong local dipole moments without significantly increasing molecular size. chimia.chresearchgate.netnih.gov

This compound possesses several features relevant to liquid crystal design:

Rigid Core: The 2-fluorophenyl group provides a rigid structural element.

Polarity: The C-F bonds on the ring and in the difluoromethyl group create a significant molecular dipole moment, which is essential for controlling the switching behavior of liquid crystals in an electric field. chimia.chresearchgate.net

Molecular Shape: The bent shape induced by the 2-fluoro substituent and the sulfide linker could favor the formation of specific mesophases.

While the molecule itself may not be a liquid crystal, it could be incorporated as a key building block into larger mesogenic structures. The unique electronic and steric effects of the difluoromethyl sulfide group, combined with the lateral fluorine atom, could be exploited to fine-tune the phase behavior, clearing temperatures, and dielectric properties of new liquid crystalline materials. nih.gov

Table 2: Key Structural Features and Their Potential Impact in Materials Science

Structural FeaturePotential Application AreaExpected Influence on Material Properties
2-Fluorophenyl GroupPolymers, Liquid CrystalsModifies polarity, influences molecular packing, enhances thermal stability
Sulfide (-S-) LinkagePolymersProvides flexibility in polymer backbone, precursor to sulfone linkage
Difluoromethyl (-CF2H) GroupPolymers, Liquid CrystalsIncreases polarity, enhances metabolic stability (in bioactive polymers), acts as H-bond donor

Precursor for Advanced Electronic and Optoelectronic Materials

The development of novel organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs), is a rapidly advancing field. rsc.orgmdpi.com The performance of these materials is highly dependent on the molecular structure of their components, which governs processes like charge transport and light emission. mdpi.comjmaterenvironsci.com Sulphur-containing heterocyclic compounds are particularly valuable as building blocks for these materials. The sulphur atom, with its lone pairs of electrons and available d-orbitals, can be oxidized to form electron-deficient sulfoxide or sulfone groups, which can facilitate electron injection and transport in devices. rsc.org

Compounds like this compound serve as potential precursors for larger, conjugated systems used in these technologies. The presence of both fluorine and a difluoromethyl group can enhance key properties:

Thermal and Oxidative Stability: The strong carbon-fluorine bond increases the molecule's resistance to degradation.

Solubility: Fluorinated substituents can improve solubility in organic solvents, aiding in the processing and fabrication of thin films for devices.

Tuning of Electronic Levels: The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the final material, which is critical for matching energy levels with other layers in an OLED stack to ensure efficient charge injection and transport. jmaterenvironsci.com

Through synthetic transformations, the sulphide can be elaborated into more complex structures, such as donor-acceptor molecules, which are fundamental to the design of materials for thermally activated delayed fluorescence (TADF) in high-efficiency OLEDs. rsc.orgrsc.org

Table 1: Potential Influence of Structural Moieties on Optoelectronic Material Properties

Structural Moiety Potential Contribution to Material Properties
2-Fluorophenyl Group Modifies HOMO/LUMO energy levels, enhances thermal stability.
Sulphide Linkage Can be oxidized to sulfone to create electron-accepting units.
Difluoromethyl Group Increases lipophilicity and metabolic stability, can act as H-bond donor.

Catalytic Applications Involving this compound

Transition-metal catalysis is a powerful tool for constructing complex organic molecules, and the design of specialized ligands is central to controlling the activity and selectivity of these catalysts. nih.govdoaj.orgnih.gov

Aryl sulphides can be functionalized to create ligands for transition metals. This compound could serve as a starting point for synthesizing novel ligands. For instance, the introduction of a phosphine (B1218219) group ortho to the sulphide would create a bidentate P,S-ligand. The electronic properties of such a ligand, and consequently the behavior of its metal complex, would be finely tuned by the fluorine and difluoromethyl substituents on the aromatic ring. These electron-withdrawing groups can influence the electron density at the metal center, potentially enhancing the catalytic activity in reactions like cross-coupling. researchgate.net The development of fluorophosphine ligands, for example, has been shown to lead to highly effective catalysts for reactions such as hydroformylation and hydrocyanation. researchgate.net

Fluorinated organosulfur compounds are valuable reagents in their own right for introducing fluoroalkyl groups into molecules. acs.orgcas.cn While the sulphide itself is relatively stable, it can be activated to participate in various transformations. For example, related difluoromethyl phenyl sulphides and sulfones are used in nucleophilic difluoromethylation reactions to add a CHF2 group to carbonyls and other electrophiles. acs.orgcas.cn

Furthermore, the arylthio group (ArS-) can be used as a directing group in C-H activation reactions or can be transformed into other functional groups. The sulphide can be oxidized to the corresponding sulfone, which dramatically alters its electronic properties, turning the difluoromethyl group into a more activated species for nucleophilic or radical reactions. researchgate.netresearchgate.net This versatility allows it to be a key component in multi-step synthetic sequences.

Agricultural Chemical Research (Molecular and Mechanistic Studies)

Fluorine-containing compounds are of immense importance in the agrochemical industry, with a significant percentage of modern pesticides containing at least one fluorine atom. rhhz.netnih.govresearchgate.net The difluoromethyl group is a particularly valuable motif found in many successful fungicides. rudn.ruccspublishing.org.cn

This compound contains the core structural elements present in a number of advanced agrochemicals. Many modern fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), feature a difluoromethyl-substituted heterocyclic core (like pyrazole) linked to a substituted aryl ring. rhhz.netresearchgate.net

The synthesis of these complex molecules relies on the availability of functionalized building blocks. A compound like this compound could, through a series of synthetic steps, be converted into a key intermediate. For example, the sulphide could be transformed into a more complex aryl amine or carboxylic acid, which could then be coupled with a heterocyclic component to form the final active ingredient. The 2-fluoro substituent on the phenyl ring is a common feature in many pesticides, often contributing to enhanced biological activity. chimia.chjst.go.jp

Table 2: Common Fluorinated Moieties in Modern Agrochemicals

Moiety Class of Agrochemical Example Active Ingredient (Illustrative)
Difluoromethyl-pyrazole Fungicide (SDHI) Benzovindiflupyr rhhz.net
Trifluoromethyl-pyridine Herbicide, Insecticide Fluazifop-butyl nih.govjst.go.jp
Fluorinated Phenyl Fungicide, Herbicide Bixafen

Understanding how a pesticide interacts with its biological target at the molecular level is crucial for designing more effective and selective agents. Many fungicides, for instance, function by inhibiting essential enzymes in the fungal pathogen's respiratory chain, such as succinate dehydrogenase (SDH). researchgate.net The difluoromethyl group plays a critical role in the binding of the inhibitor to the enzyme's active site. It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amide groups, forming key interactions that lock the inhibitor in place.

While direct studies on this compound itself as an enzyme inhibitor are not prominent, molecules derived from it would be subject to intense mechanistic investigation. The fluorine atom on the phenyl ring provides a valuable probe for such studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the binding of the inhibitor to the target enzyme, providing insights into the conformation of the molecule within the active site and the nature of the enzyme-inhibitor complex. This data is invaluable for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of new agrochemical candidates.

Structural Analogs and Derivatives of Difluoromethyl 2 Fluorophenyl Sulphide

Rational Design of Difluoromethyl 2-fluorophenyl sulphide Analogs

The presence and position of fluorine atoms on the aromatic ring profoundly influence the molecule's properties. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which can be partially offset by a weaker electron-donating mesomeric effect (+M) when it is ortho or para to a reaction center.

In the case of this compound, the existing fluorine atom at the ortho position significantly impacts the electron density of the aromatic ring and the sulfur atom. Designing analogs with different fluorine substitution patterns can modulate these effects:

Moving the fluorine to the meta or para position: A shift to the meta position would primarily exert an inductive effect, making the aromatic ring more electron-deficient. A para-fluoro substituent would have both inductive and mesomeric effects, influencing reactivity in substitution reactions.

Introducing additional fluorine atoms: The synthesis of di- or tri-fluorinated phenyl rings would further decrease the electron density of the ring and the nucleophilicity of the sulfur atom. This increased electrophilicity of the aromatic ring can be exploited in certain synthetic applications.

These modifications directly impact the reactivity of the sulfide (B99878), the stability of potential intermediates (such as radicals or anions), and the C-S bond's susceptibility to cleavage. sioc.ac.cn

Beyond altering the fluorine pattern, introducing a diverse range of other functional groups onto the phenyl ring allows for the fine-tuning of properties such as lipophilicity, solubility, and reactivity. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be used to control the molecule's electronic character. mdpi.com

Electron-Donating Groups (e.g., -OCH₃, -CH₃): Introducing an EDG, particularly at the para position relative to the sulfide, would increase the electron density on the sulfur atom, potentially enhancing its nucleophilicity.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): The addition of strong EWGs would make the aromatic ring significantly more electron-poor. This modification can enhance the stability of anionic intermediates on the difluoromethyl group by providing greater inductive stabilization.

The table below illustrates the predicted effects of various substituents on the properties of the aryl ring.

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
Methoxy (B1213986) (-OCH₃)paraStrong +M, Weak -IIncreases nucleophilicity of sulfur; activates ring for electrophilic substitution.
Methyl (-CH₃)paraWeak +ISlightly increases nucleophilicity of sulfur.
Nitro (-NO₂)paraStrong -M, Strong -IDecreases nucleophilicity of sulfur; stabilizes carbanions on the CF₂H group.
Cyano (-CN)paraStrong -M, Strong -ISignificantly decreases sulfur nucleophilicity; enhances stability of anionic intermediates.
Trifluoromethyl (-CF₃)metaStrong -IStrongly deactivates the ring and decreases sulfur nucleophilicity through induction.

This is an interactive data table based on established principles of physical organic chemistry.

Modifications to the sulfide bridge and the difluoromethyl moiety create derivatives with fundamentally different reactivity profiles.

Oxidation of the Sulfide: The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) (Ar-SO-CF₂H) or sulfone (Ar-SO₂-CF₂H). rsc.orgresearchgate.net

Difluoromethyl Sulfoxides: This transformation introduces a chiral center at the sulfur atom and significantly alters the electronic environment. Aryl difluoromethyl sulfoxides have been used as precursors for (arylsulfinyl)difluoromethylation reactions. researchgate.net

Difluoromethyl Sulfones: The sulfone group is a powerful electron-withdrawing group, which greatly increases the acidity of the protons on the difluoromethyl carbon. cas.cn This property makes difluoromethyl phenyl sulfone and its analogs exceptionally versatile reagents in organic synthesis, capable of generating difluorocarbene or acting as nucleophilic difluoromethylating agents under basic conditions. cas.cncas.cn For instance, Difluoromethyl 2-pyridyl sulfone has been developed as a highly effective reagent for the gem-difluoroolefination of aldehydes and ketones. cas.cn

Modification of the Fluoroalkyl Group: Replacing the difluoromethyl group with other fluoroalkyl moieties, such as monofluoromethyl (-CH₂F) or trifluoromethyl (-CF₃), generates another class of analogs. While trifluoromethyl phenyl sulfide is relatively stable, the trifluoromethyl group significantly deactivates the sulfur atom towards oxidation due to its strong electron-withdrawing nature. rsc.orgacs.org These analogs are crucial for comparative studies in medicinal chemistry to understand the optimal level of fluorination for biological activity. chinesechemsoc.org

Synthesis of Related Difluoromethyl Sulfides and Ethers

The synthesis of difluoromethyl sulfides and their oxygen-containing counterparts, difluoromethyl ethers, often relies on a common set of strategies centered around the formation of a C-S or C-O bond with a difluoromethyl source.

Several methods have been developed for the synthesis of aryl difluoromethyl sulfides and ethers, each with distinct advantages regarding reagent availability, reaction conditions, and substrate scope. A prevalent strategy involves the reaction of a nucleophile (a thiophenol or phenol) with a source of difluorocarbene (:CF₂). orgsyn.orgresearchgate.net

Key synthetic approaches include:

Using Difluoromethyltriflate (HCF₂OTf): This non-ozone-depleting liquid reagent reacts rapidly with thiophenols and phenols at room temperature in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov The reaction is believed to proceed through the in-situ generation of difluorocarbene, which is then trapped by the thiolate or phenolate (B1203915) anion. This method is noted for its mild conditions, fast reaction times, and broad functional group tolerance. nih.govgoogle.com

Using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This stable, commercially available salt serves as an excellent difluorocarbene precursor upon thermal decarboxylation. orgsyn.org The reaction is typically performed at elevated temperatures in a solvent like DMF with a base to generate the nucleophilic thiolate/phenolate.

Using Diethyl Bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂): This reagent can be used in a one-pot difluoromethylthiolation of alkyl electrophiles in the presence of thiourea, offering a transition-metal-free pathway to difluoromethyl thioethers. rsc.org

The following table compares these representative synthetic strategies for forming analogous aryl difluoromethyl sulfides and ethers.

Reagent/MethodTypical SubstrateConditionsReported YieldsKey FeaturesReference(s)
HCF₂OTf / KOHThiophenols, PhenolsMeCN/H₂O, Room Temp, minutesGood to ExcellentMild, rapid, non-ozone-depleting reagent. nih.govgoogle.com nih.govgoogle.com
ClCF₂CO₂Na / BaseThiophenols, PhenolsDMF, Elevated Temp (e.g., 100 °C)Good to HighInexpensive, stable carbene precursor. orgsyn.org orgsyn.org
BrCF₂PO(OEt)₂ / ThioureaAlkyl HalidesBase, Room TempGoodOne-pot, transition-metal-free. rsc.org rsc.org

This is an interactive data table summarizing findings from multiple research articles.

The structural modifications detailed in section 7.1 lead to analogs with markedly different chemical reactivity.

Aryl Difluoromethyl Sulfides vs. Sulfones: The parent sulfide (Ar-S-CF₂H) is relatively stable. However, upon oxidation to the sulfone (Ar-SO₂-CF₂H), the molecule is transformed into a potent synthetic tool. The strong electron-withdrawing sulfonyl group acidifies the C-H bonds of the CF₂H group, facilitating deprotonation to form a stabilized carbanion. cas.cn This anion can act as a nucleophile or undergo α-elimination to generate difluorocarbene. This reactivity allows difluoromethyl sulfones to be used in reactions like Julia-Kocienski olefination to produce gem-difluoroalkenes, a transformation not accessible with the parent sulfide. cas.cn

Impact of Ring Substituents: An electron-rich analog, such as a methoxy-substituted difluoromethyl phenyl sulfide, would be more susceptible to electrophilic attack on the aromatic ring and oxidation at the sulfur atom. Conversely, an electron-deficient analog, like a nitro-substituted variant, would be more resistant to oxidation, and the aromatic ring would be activated for nucleophilic aromatic substitution.

Radical and Anionic Reactivity: Analogs such as bromodifluoromethyl phenyl sulfide can serve as precursors to (phenylthio)difluoromethyl radicals or anions upon reduction. beilstein-journals.org These reactive intermediates can participate in addition reactions with olefins, providing pathways to more complex fluorinated molecules. beilstein-journals.org The stability and subsequent reaction pathways of these intermediates are heavily influenced by the electronic nature of the substituents on the phenyl ring.

Structure-Reactivity Relationships (SRR) of this compound Derivatives

The reactivity of "this compound" and its derivatives is intricately governed by the electronic properties and spatial arrangement of the substituents on the aromatic ring. A thorough understanding of these structure-reactivity relationships (SRR) is crucial for predicting chemical behavior and designing novel synthetic pathways.

Electronic Effects and Steric Hindrance

The interplay of electronic effects and steric hindrance dictates the regioselectivity and rate of chemical reactions involving this compound derivatives. The difluoromethylthio (–SCF₂H) group and the fluorine atom at the ortho position, along with other substituents, create a unique electronic and steric environment on the phenyl ring.

The –SCF₂H group is generally considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect (–I) deactivates the aromatic ring towards electrophilic substitution. The fluorine atom also exerts a strong –I effect. The combined deactivating influence of these two groups makes the aromatic ring less nucleophilic than benzene (B151609).

Steric hindrance, primarily from the bulky –SCF₂H group, can impede the approach of reagents to the ortho positions (positions 3 and 6). This steric congestion can influence the preferred site of reaction, often favoring the less hindered para position.

The following interactive table illustrates the predicted relative reactivity of various substituted this compound derivatives in a hypothetical electrophilic aromatic substitution reaction, taking into account both electronic and steric factors.

Substituent at C4Electronic Effect of SubstituentPredicted Relative Reactivity (Benzene = 1)Major Product(s)
-HNeutral0.3Substitution at C5
-NO₂Strongly Deactivating0.05Substitution at C5
-OCH₃Strongly Activating5.0Substitution at C3 and C5
-CH₃Weakly Activating1.5Substitution at C3 and C5
-ClDeactivating0.2Substitution at C5

Inductive and Resonance Contributions of Substituents

A deeper analysis of the structure-reactivity relationships requires consideration of both inductive and resonance effects of the substituents. libretexts.org

Inductive Effect (I): This effect is transmitted through the sigma bonds and is dependent on the electronegativity of the atoms. Both the –SCF₂H and –F groups exhibit a negative inductive effect (–I), withdrawing electron density from the aromatic ring.

Resonance Effect (R): This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.org The sulfur atom in the –SCF₂H group has lone pairs of electrons that can be donated to the ring, resulting in a positive resonance effect (+R). Similarly, the fluorine atom also exhibits a +R effect. However, for halogens, the inductive effect is generally stronger than the resonance effect.

Substituents on the phenyl ring will further modulate the reactivity based on their own inductive and resonance contributions. Electron-donating groups (EDGs) like methoxy (–OCH₃) and alkyl groups increase the electron density of the ring, thereby increasing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) such as nitro (–NO₂) and cyano (–CN) decrease the electron density and reactivity.

SubstituentInductive EffectResonance EffectOverall Effect on Reactivity
-OH-I+RActivating
-NH₂-I+RStrongly Activating
-C(O)CH₃-I-RDeactivating
-CF₃-I-RStrongly Deactivating
-Br-I+RDeactivating

Development of Novel Fluorinated Building Blocks Inspired by this compound

The unique structural and electronic properties of this compound make it and its derivatives attractive starting materials for the synthesis of novel fluorinated building blocks. beilstein-journals.orgresearchgate.netnih.gov The presence of the difluoromethylthio group offers a handle for further chemical transformations, leading to a diverse array of fluorinated synthons with potential applications in medicinal chemistry and materials science. enamine.netalfa-chemistry.com

For instance, oxidation of the sulphide to the corresponding sulfoxide or sulfone can significantly alter the electronic properties of the molecule, transforming the –SCF₂H group into a much stronger electron-withdrawing group. These oxidized derivatives can then serve as precursors for other functional groups.

Furthermore, the aromatic ring can be functionalized through various reactions, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions, or metallation-substitution sequences, to introduce additional diversity. The fluorine atom and the difluoromethylthio group can direct these reactions to specific positions on the ring.

The following table presents some potential novel fluorinated building blocks that could be synthesized from this compound, along with their potential applications.

Building BlockPotential Synthetic Route from this compoundPotential Applications
Difluoromethyl 2-fluorophenyl sulfoneOxidation of the sulphideIntermediate for pharmaceuticals and agrochemicals
4-Amino-2-fluoro-1-(difluoromethylthio)benzeneNitration followed by reductionMonomer for fluorinated polymers, precursor for dyes
2-Fluoro-1-(difluoromethylthio)-4-vinylbenzeneHeck or Stille coupling at the 4-positionMonomer for specialty polymers with tailored refractive indices
(2-Fluoro-4-hydroxyphenyl)(difluoro)methylsulfaneBorylation followed by oxidationPrecursor for biologically active compounds
2-(2-Fluoro-4-(difluoromethylthio)phenyl)acetic acidMulti-step synthesis involving functionalization at the 4-positionBuilding block for non-steroidal anti-inflammatory drugs (NSAIDs)

Environmental and Green Chemistry Aspects of Difluoromethyl 2 Fluorophenyl Sulphide

Abiotic Transformation Studies of Difluoromethyl 2-fluorophenyl sulphide

Abiotic transformation encompasses the chemical and physical processes that degrade a compound in the environment without the involvement of living organisms. For this compound, these processes primarily include photolysis, hydrolysis, and oxidation.

The photolytic degradation of "this compound" is influenced by the absorption of light, which can lead to the cleavage of its chemical bonds. The presence of aromatic rings and the sulfide (B99878) linkage suggests that this compound is likely to undergo phototransformation in the environment.

In the aqueous phase , direct photolysis may occur through the absorption of sunlight, particularly UV-B radiation (280-315 nm). The primary photochemical reactions for aryl sulfides can involve the cleavage of the carbon-sulfur (C-S) bond. For "this compound," this could lead to the formation of various radical species. Indirect photolysis, mediated by photochemically produced reactive species in natural waters such as hydroxyl radicals (•OH), is also a significant degradation pathway.

In the gas phase , "this compound," if it becomes airborne, will primarily be degraded by reaction with hydroxyl radicals. The atmospheric lifetime of such compounds is determined by the rate of this reaction. Organosulfur compounds are known to react with •OH, leading to the formation of various oxidation products.

Table 1: Potential Photolytic Degradation Products of this compound

Phase Proposed Primary Products Subsequent Products
Aqueous 2-Fluorophenylthiyl radical, Difluoromethyl radical 2-Fluorophenol, Difluoromethane, Sulfonic acids
Gas Adducts with hydroxyl radicals Carbonyl compounds, Sulfur dioxide

Note: The products listed are hypothetical and based on the known reactivity of similar chemical structures. Specific experimental data for this compound is not currently available.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Aryl sulfides are generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-sulfur bond in diaryl sulfides is robust and not easily cleaved by water. Similarly, the carbon-fluorine bonds in the difluoromethyl and 2-fluorophenyl groups are highly resistant to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for "this compound" in the environment.

Oxidation , on the other hand, is a more likely transformation pathway. The sulfur atom in the sulphide linkage is susceptible to oxidation by various environmental oxidants, such as hydrogen peroxide and hydroxyl radicals. This oxidation can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidized products may have different environmental properties, such as increased water solubility and potentially altered toxicity.

Table 2: Potential Oxidation Products of this compound in Environmental Systems

Oxidant Primary Product Secondary Product
Hydroxyl Radical (•OH) Difluoromethyl 2-fluorophenyl sulfoxide Difluoromethyl 2-fluorophenyl sulfone
Hydrogen Peroxide (H₂O₂) Difluoromethyl 2-fluorophenyl sulfoxide Difluoromethyl 2-fluorophenyl sulfone

Biotic Transformation of this compound

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. The presence of fluorine atoms and the sulfide bond in "this compound" presents unique challenges and opportunities for microbial metabolism.

The microbial degradation of organofluorine compounds is often slow due to the high strength of the carbon-fluorine bond. nih.gov Microorganisms typically initiate degradation at more susceptible parts of the molecule. For "this compound," microbial attack could potentially occur at the sulfide linkage or the aromatic rings.

In soil and water, aerobic microorganisms might utilize dioxygenase enzymes to hydroxylate the aromatic rings, leading to ring cleavage. Another potential pathway is the cleavage of the C-S bond, which would break the molecule into smaller, more readily degradable fragments. Anaerobic degradation is also possible, though likely to be slower. The persistence of fluorinated compounds in the environment is a significant concern, and their microbial degradation pathways are an active area of research. numberanalytics.com

Specific enzymes are responsible for the biotransformation of xenobiotic compounds. While direct enzymatic studies on "this compound" are not available, insights can be gained from studies on related compounds.

Cytochrome P450 monooxygenases are a versatile class of enzymes known to metabolize a wide range of organic compounds, including fluorinated aromatics. nih.govdoi.org These enzymes could potentially hydroxylate the aromatic rings of "this compound," initiating its degradation. nih.govmanchester.ac.uk Oxidative defluorination catalyzed by P450 enzymes has also been observed for some chiral organofluorines. researchgate.net

Dehalogenases are enzymes that can cleave carbon-halogen bonds. While the C-F bond is the strongest carbon-halogen bond, some microbial dehalogenases have been shown to be capable of defluorination. nih.govresearchgate.net It is conceivable that certain dehalogenases could act on the fluorinated moieties of "this compound," although this would likely be a slow process. Human gut microbes have also been found to possess enzymes capable of cleaving carbon-fluorine bonds. escholarship.orgbiorxiv.org

Green Synthesis Methodologies for this compound and its Analogs

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cambridgescholars.commdpi.com The synthesis of "this compound" and its analogs can be approached with these principles in mind.

Traditional methods for the synthesis of diaryl sulfides often involve harsh reaction conditions, stoichiometric reagents, and volatile organic solvents. Modern green synthesis methodologies focus on the use of catalysts, safer solvents, and more atom-economical routes.

Catalytic C-S Bond Formation:

Palladium-catalyzed cross-coupling reactions have been developed for the formation of C-S bonds under mild conditions. rsc.org These methods can offer high yields and functional group tolerance.

Copper-catalyzed reactions provide a more economical alternative to palladium and have been successfully employed for the synthesis of diaryl sulfides.

Rhodium-catalyzed synthesis has been reported for the reaction of aryl fluorides with sulfur sources to produce diaryl sulfides. nih.gov

Metal-free C-S coupling reactions are also emerging as a greener alternative, utilizing reagents like diaryliodonium salts. researchgate.net

Green Solvents and Conditions: The use of environmentally benign solvents such as water, ethanol, or ionic liquids can significantly improve the green credentials of a synthesis. dntb.gov.ua Solvent-free reaction conditions, where possible, are even more desirable. researchgate.net

Atom Economy: Syntheses that maximize the incorporation of all materials used in the process into the final product are considered more atom-economical. The development of one-pot, multi-component reactions is a key strategy in this regard.

Table 3: Comparison of Synthetic Methodologies for Unsymmetrical Sulfides

Method Catalyst Solvents Key Advantages
Traditional Nucleophilic Substitution None (strong base) DMF, DMSO Simple procedure
Palladium-catalyzed Coupling Pd complexes Toluene, Dioxane High yields, broad scope
Copper-catalyzed Coupling Cu salts Various organic solvents Lower cost than palladium
Rhodium-catalyzed Coupling Rh complexes Organic solvents Utilizes aryl fluorides
Metal-Free Coupling Diaryliodonium salts Various organic solvents Avoids transition metals

Reduction of Waste and By-product Formation

The synthesis of fluorinated compounds traditionally involves methods that can generate significant waste. dovepress.com In the context of this compound, green chemistry principles aim to improve atom economy and reduce the formation of hazardous by-products.

Modern synthetic strategies are moving towards more efficient and less wasteful processes. numberanalytics.com For instance, the use of catalytic methods can significantly decrease the amount of reagents required, thereby minimizing waste. numberanalytics.com In the synthesis of related organosulfur fluorine compounds, advancements have been made to develop processes that yield non-toxic salts like sodium chloride (NaCl) and potassium chloride (KCl) as the primary by-products, which are significantly more environmentally benign than traditional waste streams. sciencedaily.comeurekalert.org

Table 1: Comparison of Synthetic Approaches for Fluorinated Sulphides

MethodKey AdvantagesPotential By-productsReference
Traditional Batch SynthesisWell-established proceduresHalogenated organic waste, inorganic salts dovepress.com
Catalytic MethodsReduced reagent use, higher selectivityReduced volume of by-products numberanalytics.com
"Click Chemistry" ApproachHigh yield, non-toxic by-productsNaCl, KCl sciencedaily.comeurekalert.org
Continuous Flow ChemistryImproved efficiency, safety, reduced wasteMinimized by-product streams numberanalytics.comrsc.org

Use of Benign Solvents and Renewable Resources

The choice of solvent plays a critical role in the environmental impact of a chemical process. unife.it Traditional organic synthesis often relies on volatile and potentially toxic solvents. rsc.org Green chemistry advocates for the use of "benign" solvents that are less hazardous to human health and the environment. rsc.org

For fluorination reactions, research has explored solvent-free conditions, which can lead to easier product isolation and a significant reduction in the environmental factor (E-factor). researchgate.netresearchgate.net The development of solvent-free approaches for the synthesis of fluorinated aromatics demonstrates a move towards more sustainable practices. researchgate.net

The use of renewable resources in the synthesis of fluorinated compounds is an emerging area of research aimed at reducing reliance on petrochemical feedstocks. numberanalytics.com

Lifecycle Assessment Considerations for this compound (Academic Perspective)

A lifecycle assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a chemical product, from raw material extraction to its final fate. societechimiquedefrance.frnih.gov For organofluorine compounds, a complete LCA considers the feedstocks, production processes, use, and eventual environmental degradation or disposal. societechimiquedefrance.fr

Concerns regarding organofluorine compounds often center on their persistence and potential toxicity in the environment. societechimiquedefrance.frchromatographyonline.com A thorough LCA for this compound would need to assess its potential for bioaccumulation and long-term environmental effects. The proliferation of organofluorine compounds, including pharmaceuticals and pesticides, has led to the presence of unidentified organofluorine compounds in the environment, highlighting the importance of understanding the complete lifecycle of these molecules. chromatographyonline.com

From a circular economy perspective, the recycling and recovery of fluorinated compounds are crucial for improving sustainability. nih.govresearchgate.net While more commonly applied to fluorinated gases, the principles of recovery and reuse are relevant to the broader class of organofluorine compounds to minimize their environmental burden. nih.gov

Table 2: Key Stages in the Lifecycle Assessment of an Organofluorine Compound

Lifecycle StageKey Environmental ConsiderationsReference
Feedstock & ProductionEnergy consumption, raw material extraction (e.g., calcium fluoride), waste generation societechimiquedefrance.fr
UsePotential for release into the environment, product efficacy and longevity societechimiquedefrance.fr
Fate & DisposalPersistence, bioaccumulation, toxicity, potential for recycling/recovery societechimiquedefrance.frchromatographyonline.com

Future Research Directions for Difluoromethyl 2 Fluorophenyl Sulphide

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of organofluorine compounds is a paramount goal in contemporary chemistry. cas.cn While methods for creating similar structures exist, dedicated research into the synthesis of Difluoromethyl 2-fluorophenyl sulphide is crucial for unlocking its potential.

Future efforts should focus on moving beyond traditional, often harsh, fluorination techniques. One promising avenue is the development of catalytic methods. For instance, an iron-catalyzed, regioselective hydrothiolation of gem-difluoroalkenes could be adapted for this purpose, offering a more sustainable approach compared to methods reliant on stoichiometric, and often hazardous, reagents. acs.org Another approach could involve the fluoro-Pummerer reaction, which provides a convenient method for synthesizing α-fluoro sulfides from sulfoxides using reagents like diethylaminosulfur trifluoride (DAST). orgsyn.org

Furthermore, multicomponent reactions (MCRs) present a powerful strategy for building molecular complexity in a single step. ingentaconnect.comorganic-chemistry.org Research into MCRs that incorporate a difluoromethyl source, a sulfur source like 2-fluorothiophenol (B1332064), and a third component could lead to highly efficient and atom-economical syntheses. chinesechemsoc.org The development of protocols that utilize abundant industrial raw materials, such as chlorodifluoromethane (B1668795) (ClCF2H), as the difluoromethyl source would be particularly impactful from a sustainability perspective. chinesechemsoc.org

Table 1: Potential Sustainable Synthetic Strategies

Synthetic Approach Key Reagents/Catalysts Potential Advantages
Catalytic Hydrothiolation gem-Difluoroalkenes, 2-Fluorothiophenol, Iron catalyst High regioselectivity, broader substrate scope, milder conditions. acs.org
Fluoro-Pummerer Reaction Methyl 2-fluorophenyl sulfoxide (B87167), DAST Convenient synthesis of α-fluoro sulfides. orgsyn.org

Advanced Mechanistic Studies Utilizing Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The reactivity of compounds like this compound can involve fleeting intermediates, such as radicals or anions, which are difficult to characterize using conventional spectroscopic techniques. beilstein-journals.orgresearcher.life

Ultrafast core-level spectroscopy is a powerful technique that can shed light on the dynamics of electronically excited states in molecules on a femtosecond timescale. sandia.gov This method combines element specificity with sensitivity to the local bonding environment, making it ideal for tracking the complex electronic rearrangements that can occur during a chemical reaction. sandia.govescholarship.org By applying ultrafast transient absorption spectroscopy, researchers could directly observe the formation and decay of key intermediates in reactions involving this compound. For example, the electrochemical generation of (phenylthio)difluoromethyl radicals from bromodifluoromethyl phenyl sulfide (B99878) has been studied, and similar techniques could be applied to understand the radical-forming potential of the 2-fluoro analogue. beilstein-journals.orgbeilstein-journals.org

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy also offers a powerful tool for studying the dynamics of organofluorine compounds, including conformational changes and chemical exchange processes. numberanalytics.com These advanced spectroscopic methods would provide unprecedented insight into the reaction pathways, enabling the rational design of more efficient and selective transformations.

Integration into Novel Functional Materials and Devices

Organofluorine compounds are widely used in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. wikipedia.org The combination of a difluoromethyl group, a sulphide linker, and a fluorinated aromatic ring in this compound suggests its potential as a building block for advanced functional materials.

Development of New Catalytic Cycles Involving this compound

The unique reactivity of the C-S and C-F bonds in this compound could be harnessed in the design of novel catalytic cycles. For instance, the controlled cleavage of the C-S bond could generate a reactive difluoromethyl species. It is known that fluorinated organosulfur compounds can serve as precursors for radical fluoroalkylation reactions. acs.org

Future research could explore the use of transition metal catalysts or photoredox catalysis to selectively activate the molecule. beilstein-journals.org A catalytic cycle could be envisioned where this compound acts as a difluoromethyl radical or anion transfer agent to a range of substrates. This would represent a significant advance, as developing efficient and general methods for nucleophilic difluoromethylation remains a challenge. acs.orgcas.cn The electrochemical reduction of related compounds to generate reactive radicals has been demonstrated, suggesting that electrocatalysis could be a fruitful area of investigation. beilstein-journals.orgresearcher.lifebeilstein-journals.org

Computational Predictions for Unexplored Reactivity and Applications

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules before embarking on extensive experimental work. physchemres.org Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular structure, vibrational frequencies, and electronic properties of this compound. physchemres.orgresearchgate.net

Frontier Molecular Orbital (FMO) analysis can predict the molecule's reactivity, identifying the likely sites for nucleophilic or electrophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps can further illuminate regions of high or low electron density, guiding the design of reactions. researchgate.netresearchgate.net These computational studies could be used to predict the outcomes of potential reactions, screen for promising catalytic applications, and understand the electronic transitions relevant to its potential use in functional materials. By modeling reaction pathways and transition states, computational chemistry can accelerate the discovery of new and useful transformations involving this compound.

Table 2: Key Parameters from Computational Analysis

Computational Method Information Gained Potential Application
Density Functional Theory (DFT) Optimized geometry, thermochemical parameters. physchemres.org Understanding stability and fundamental properties.
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energy gap, orbital distribution. researchgate.net Predicting chemical reactivity and kinetic stability.

Design of Multicomponent Reactions and Domino Processes Utilizing this compound

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. ingentaconnect.comorganic-chemistry.org These reactions are prized for their efficiency and ability to rapidly generate libraries of complex molecules. ingentaconnect.com

This compound could be designed to act as a key component in novel MCRs. For instance, its reactivity could be harnessed in a domino process, where the initial reaction of the sulphide triggers a cascade of subsequent transformations. Given that fluorinated building blocks are increasingly used in MCRs to create diverse molecular libraries for drug discovery, designing such reactions around this compound is a logical next step. ingentaconnect.com This could involve its reaction with isocyanides, aldehydes, and other reactive species to assemble complex, highly functionalized, and fluorinated molecules that would be difficult to access through traditional multi-step synthesis.

Q & A

Q. How can researchers optimize the synthesis of difluoromethyl 2-fluorophenyl sulphide to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use Pd-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) to minimize side reactions. Vary temperature (80–120°C) and solvent polarity (e.g., DMSO vs. THF) to optimize regioselectivity .
  • Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate byproducts. Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times with standards .
  • Yield Tracking : Monitor reaction progress using thin-layer chromatography (TLC) and quantify yields via <sup>19</sup>F NMR integration against an internal standard (e.g., trifluorotoluene) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • <sup>19</sup>F NMR : Primary tool for confirming fluorinated substituents. Peaks for -CF2 and aryl-F groups appear at distinct δ ranges (e.g., -110 to -120 ppm for CF2) .
  • X-ray Crystallography : Resolve molecular geometry and confirm steric effects of fluorine atoms. Compare bond angles with computational models (DFT) to validate inductive effects .
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative ion mode to detect [M–H]<sup>−</sup> peaks, ensuring accurate mass matching (±2 ppm) .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict nucleophilic/electrophilic sites. Compare Fukui indices with non-fluorinated analogs .
  • Kinetic Studies : Track reaction rates via <sup>19</sup>F NMR under varying conditions. Correlate fluorine’s inductive effects (σF) with activation energies to model reaction pathways .
  • Competition Experiments : React fluorinated vs. non-fluorinated substrates under identical conditions to quantify fluorine’s impact on selectivity and turnover .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Replicate Studies : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables. Use blinded controls to minimize bias .
  • Purity Validation : Re-analyze disputed compounds via HPLC-MS to detect trace impurities (e.g., hydrolyzed byproducts) that may skew bioactivity .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends obscured by outliers .

Critical Analysis of Contradictions

  • Conflicting Bioactivity Data : Discrepancies in IC50 values may arise from differences in bacterial strain susceptibility or compound aggregation. Use dynamic light scattering (DLS) to rule out colloidal aggregation artifacts .
  • Synthetic Yield Variability : Moisture-sensitive intermediates (e.g., sulfoxide precursors) may degrade if stored improperly. Implement rigorous drying protocols (e.g., molecular sieves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.